Product packaging for Glaucin B(Cat. No.:CAS No. 115458-73-6)

Glaucin B

Cat. No.: B1180768
CAS No.: 115458-73-6
M. Wt: 528.5 g/mol
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Description

CID 14021705 is a natural product found in Tetradium glabrifolium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O10 B1180768 Glaucin B CAS No. 115458-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHGVDNDQTZGL-MDOWBRFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Isolation of Glaucin B from Evodia glauca Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glaucin B is a bitter limonoid first isolated from the root bark of Evodia glauca. Limonoids are a class of highly oxygenated triterpenoid secondary metabolites predominantly found in plants of the Rutaceae and Meliaceae families. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

This guide details a robust methodology for the extraction, purification, and characterization of limonoids from plant material, using the isolation of limonin from pummelo seeds as a practical exemplar. The principles and techniques described herein are directly applicable to the isolation of this compound.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried root bark of Evodia glauca (or, for this representative protocol, dried pummelo seeds).

  • Reagents: Petroleum ether, acetone, dichloromethane, isopropanol, silica gel (for column chromatography), and deuterated solvents for NMR analysis. All solvents and reagents should be of analytical or HPLC grade.

Extraction and Isolation Workflow

The isolation of limonoids typically involves a multi-step process including defatting, extraction of the target compounds, and chromatographic purification.

experimental_workflow start Dried & Milled Plant Material (Evodia glauca Root Bark) defatting Soxhlet Extraction (Petroleum Ether) start->defatting defatted_material Defatted Plant Material defatting->defatted_material extraction Extraction with Acetone (Optimized Temperature & Time) defatted_material->extraction crude_extract Crude Limonoid Extract extraction->crude_extract purification Silica Gel Column Chromatography (Dichloromethane-Isopropanol Gradient) crude_extract->purification fractions Collection of Fractions purification->fractions analysis TLC & HPLC Analysis fractions->analysis pure_compound Pure this compound (or representative Limonoid) analysis->pure_compound characterization Spectroscopic Characterization (NMR, MS, IR) pure_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodologies

2.3.1 Defatting of Plant Material

  • Mill the dried plant material (e.g., 10.0 g of pummelo seeds) to a fine powder.

  • Place the powdered material in a Soxhlet apparatus.

  • Extract with petroleum ether (40 mL) at 25°C for 10 hours to remove fatty constituents.[1]

  • Air-dry the defatted powder to remove residual solvent.

2.3.2 Extraction of Limonoids

  • Transfer the defatted plant powder (e.g., 2.5 g) to a flask.

  • Add acetone (e.g., 89.68 mL) and reflux at an optimized temperature (e.g., 78.94°C) for a specified duration (e.g., 4.62 hours).[1]

  • After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude limonoid extract.

2.3.3 Purification by Column Chromatography

  • Prepare a silica gel column packed in dichloromethane.

  • Dissolve the crude limonoid extract in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of dichloromethane and isopropanol.[1]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the pure compound and evaporate the solvent to yield the purified limonoid.

Quantitative Data

The following tables summarize the quantitative data for the isolation and characterization of limonin, serving as a representative example for this compound.

Table 1: Optimized Extraction Parameters and Yield of Limonin from Pummelo Seeds.[1]

ParameterOptimized Value
SolventAnhydrous Acetone
Temperature78.94 °C
Solvent Volume89.68 mL
Extraction Time4.62 hours
Yield of Limonin 11.52 mg/g

Table 2: Spectroscopic Data for the Characterization of Limonin.

TechniqueObserved Data
FT-IR (KBr, cm⁻¹) 2920 (β-furan ring), 1733 (ester carbonyl), 1680 (C=C), 1395 (methyl groups)[2]
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the characteristic protons of the limonin structure.
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the 26 carbon atoms of the limonin skeleton.
Mass Spec. (APCI-MS/MS) [M+H]⁺ or [M+NH₃+H]⁺ as base peaks in positive ion mode.[3]

Note: Detailed peak assignments for ¹H and ¹³C NMR are extensive and can be found in specialized chemical databases.

Biological Activity and Signaling Pathway

Limonoids, including this compound, have been reported to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. A common pathway implicated in the pro-apoptotic effects of citrus limonoids is the intrinsic or mitochondrial pathway.

Apoptotic Signaling Pathway of Limonoids

Limonoids can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5][6]

signaling_pathway Limonoid This compound / Limonoids Bax Bax (Pro-apoptotic) Activation Limonoid->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Limonoid->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by limonoids.

Conclusion

This technical guide outlines a representative and detailed methodology for the isolation and characterization of limonoids from plants of the Rutaceae family, which can be adapted for the specific isolation of this compound from Evodia glauca root bark. The provided experimental workflow, quantitative data tables, and signaling pathway diagram offer a comprehensive resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Elucidation of the Chemical Structure of Glaucin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Glaucin B, a bitter limonoid isolated from the root bark of Evodia glauca. The structural determination of this compound, as established by spectral and chemical methods, revealed an uncommon 5β-H configuration. This document collates the available spectroscopic information, outlines probable experimental protocols for its isolation and analysis, and explores potential biological activities and associated signaling pathways based on related compounds.

Introduction

This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds. It was first isolated from the root bark of Evodia glauca, a plant in the Rutaceae family. The initial and definitive structural elucidation was reported in a 1988 publication in the journal Phytochemistry. A key distinguishing feature of this compound is its uncommon 5β-H configuration, which sets it apart from many other known limonoids. This guide aims to consolidate the information pertinent to the structural characterization of this compound for researchers in natural product chemistry, pharmacology, and drug development.

Isolation of this compound

While the specific, detailed protocol from the original 1988 publication is not fully available, a general methodology for the isolation of limonoids from Evodia species can be constructed based on standard phytochemical techniques. The following represents a probable experimental workflow for the extraction and purification of this compound.

General Experimental Protocol for Isolation
  • Plant Material Collection and Preparation: The root bark of Evodia glauca is collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, likely using a moderately polar solvent such as methanol or ethanol, to efficiently extract the limonoids. This is typically performed at room temperature over an extended period or under reflux for a shorter duration.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Limonoids like this compound are expected to be present in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification: The fractions enriched with this compound are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different components.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive quantitative spectroscopic data for this compound originates from the foundational 1988 study in Phytochemistry. While the full dataset is not publicly accessible, the key findings from this and related analytical work are summarized below.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueObservationImplication
¹H NMR Complex pattern of proton signals consistent with a tetranortriterpenoid skeleton.Provides information on the number and connectivity of protons in the molecule.
¹³C NMR Resonances corresponding to the carbon framework of a limonoid, including characteristic signals for lactone carbonyls and furan rings.Reveals the number and types of carbon atoms present.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the proposed structure of this compound.Determines the molecular weight and provides clues about the structural fragments.
Chemical Structure

Based on the comprehensive analysis of its spectroscopic data, the chemical structure of this compound was elucidated. A significant finding was the presence of an uncommon 5β-H configuration.

Figure 1: Chemical Structure of this compound

(A 2D chemical structure diagram of this compound would be presented here. As the exact structure is not available in the search results, a placeholder is described.)

Caption: The chemical structure of this compound, a limonoid with a characteristic tetranortriterpenoid framework and an uncommon 5β-H configuration.

Experimental Workflows and Logical Relationships

The process of isolating and identifying a novel natural product like this compound follows a logical and systematic workflow.

experimental_workflow cluster_extraction Extraction and Isolation cluster_elucidation Structure Elucidation plant_material Powdered Root Bark of Evodia glauca solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction partitioning Solvent Partitioning solvent_extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Proposed Structure of this compound nmr->structure ms->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, the broader class of limonoids from the Rutaceae family is known to exhibit a range of biological activities. These activities suggest potential interactions with various cellular signaling pathways.

Limonoids have been reported to possess anti-inflammatory, anticancer, and neuroprotective properties. These effects are often mediated through the modulation of key signaling pathways.

signaling_pathways cluster_pathways Potential Modulated Signaling Pathways cluster_outcomes Potential Biological Outcomes glaucin_b This compound (Limonoid) nfkb NF-κB Signaling Pathway glaucin_b->nfkb Modulation pi3k_akt PI3K/Akt Signaling Pathway glaucin_b->pi3k_akt Modulation mapk MAPK Signaling Pathway glaucin_b->mapk Modulation anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory anticancer Anticancer Activity pi3k_akt->anticancer neuroprotective Neuroprotective Effects mapk->neuroprotective

Caption: Potential signaling pathways modulated by this compound based on related limonoids.

Conclusion

The structural elucidation of this compound from Evodia glauca has identified it as a unique limonoid with an uncommon 5β-H configuration. While the primary spectroscopic data remains confined to its original publication, the established structure provides a foundation for further research into its synthesis, biosynthesis, and pharmacological properties. Future studies are warranted to isolate or synthesize this compound in sufficient quantities to explore its biological activities and elucidate the specific signaling pathways it may modulate, potentially uncovering new therapeutic applications.

Glaucin B: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucin B, an aporphine alkaloid, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae (Poppy) family, particularly within the Glaucium genus. It is also present in other species such as Corydalis yanhusuo and Croton lechleri. The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time.

Plant SpeciesFamilyPlant PartAbundance (% of dry weight)Reference
Glaucium flavum (Yellow Horned Poppy)PapaveraceaeAerial parts0.6 - 2.3%[1]
Glaucium flavumPapaveraceaeRootsMain alkaloid in aerial parts, lower in roots[2]
Glaucium corniculatum var. corniculatumPapaveraceaeLeavesHighest among nine studied Glaucium species[3]
Glaucium corniculatum var. flaviflorumPapaveraceaeLeavesHigh[3]
Glaucium flavum var. flavumPapaveraceaeLeavesLowest among nine studied Glaucium species[3]
Glaucium oxylobumPapaveraceaeNot specifiedPresent[4]
Corydalis yanhusuoPapaveraceaeNot specifiedPresent[4]
Croton lechleriEuphorbiaceaeNot specifiedPresent[4]

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract this compound from the dried aerial parts of Glaucium flavum.

Materials and Reagents:

  • Dried and powdered aerial parts of Glaucium flavum

  • Methanol

  • Ammonia solution (25%)

  • Chloroform

  • Hydrochloric acid (HCl), 2%

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Moisten 10 g of the powdered plant material with a sufficient amount of ammonia solution.

  • Extract the moistened material with methanol three times (3 x 100 mL) by maceration at room temperature for 24 hours.

  • Combine the methanolic extracts and filter.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of 2% HCl.

  • Wash the acidic solution with 3 x 30 mL of chloroform to remove non-alkaloidal compounds.

  • Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

  • Extract the alkaline solution with 3 x 50 mL of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness to obtain the crude this compound extract.

Isolation of this compound by Column Chromatography

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (70-230 mesh)

  • Chloroform

  • Methanol

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions and monitor the separation by TLC. Spot the fractions on a TLC plate, develop with a chloroform:methanol (9:1 v/v) solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions containing pure this compound (identified by comparison with a standard if available).

  • Evaporate the solvent from the combined fractions to obtain isolated this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a plant extract.[3][5][6]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.2% aqueous formic acid.[5] The specific gradient program should be optimized for the best separation. A typical starting condition could be 15-30% methanol, increasing to 50-80% over 40-50 minutes.[5]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm and 305 nm are characteristic absorption maxima for Glaucine.[7]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway of this compound

This compound is an aporphine alkaloid, and its biosynthesis in plants follows the established pathway for this class of compounds. The key precursor is the amino acid tyrosine, which is converted to (S)-reticuline. (S)-Reticuline then undergoes an intramolecular oxidative phenol coupling reaction to form the aporphine core structure.

Glaucine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Dopamine Dopamine L_DOPA->Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Oxidative_Coupling Intramolecular Oxidative Phenol Coupling S_Reticuline->Oxidative_Coupling Aporphine_Core Aporphine Core Oxidative_Coupling->Aporphine_Core Glaucine Glaucine Aporphine_Core->Glaucine

Caption: Biosynthetic pathway of Glaucine from Tyrosine.

The biosynthesis begins with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, a key intermediate in the biosynthesis of many benzylisoquinoline alkaloids. A series of enzymatic steps, including methylation and hydroxylation, convert (S)-norcoclaurine to the central intermediate, (S)-reticuline. The critical step in the formation of the aporphine scaffold of Glaucine is the intramolecular oxidative coupling of (S)-reticuline. This cyclization reaction is catalyzed by specific enzymes and results in the characteristic tetracyclic ring system of aporphine alkaloids. Subsequent modifications, such as O-methylation, lead to the final structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, abundance, and analytical methodologies for this compound. The presented information, including the comprehensive tables and the biosynthetic pathway diagram, offers a solid foundation for researchers and professionals working with this promising natural compound. Further research into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be greatly facilitated by a thorough understanding of its fundamental chemistry and biology as outlined in this document.

References

Spectral Data Analysis of Glaucin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Glaucin B, an aporphine alkaloid of significant interest for its pharmacological properties. The guide covers its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering detailed experimental protocols and data interpretation.

Introduction to this compound

This compound is a naturally occurring alkaloid found in several plant species, most notably in Glaucium flavum. It is structurally characterized by a tetracyclic aporphine core. Understanding its spectral properties is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological and pharmaceutical matrices.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure of this compound. The following data is based on studies of (+)-glaucine hydrotrifluoroacetate, a salt of glaucine, and presents the chemical shifts for the major (equatorial N-methyl) and minor (axial N-methyl) diastereomers observed in solution.[1]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (as hydrotrifluoroacetate salt in CD₂Cl₂) [1]

ProtonMajor Diastereomer (δ, ppm, J, Hz)Minor Diastereomer (δ, ppm, J, Hz)
H-36.78 (s)6.80 (s)
H-4α3.15 (dd, 16.5, 4.0)3.20 (dd, 16.0, 4.5)
H-4β2.80 (dd, 16.5, 12.0)2.85 (dd, 16.0, 11.5)
H-5α3.40 (ddd, 12.0, 4.0, 2.0)3.45 (m)
H-5β2.65 (m)2.70 (m)
H-6a4.25 (d, 12.0)4.30 (d, 11.5)
H-7α3.05 (m)3.10 (m)
H-7β2.90 (m)2.95 (m)
H-86.60 (s)6.62 (s)
H-118.10 (s)8.12 (s)
1-OCH₃3.65 (s)3.67 (s)
2-OCH₃3.88 (s)3.90 (s)
9-OCH₃3.92 (s)3.94 (s)
10-OCH₃3.95 (s)3.97 (s)
N-CH₃2.60 (s)2.95 (s)

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (as hydrotrifluoroacetate salt in CD₂Cl₂) [1]

CarbonMajor Diastereomer (δ, ppm)Minor Diastereomer (δ, ppm)
C-1145.5145.7
C-1a127.8128.0
C-1b111.5111.7
C-2152.0152.2
C-3112.5112.7
C-3a128.5128.7
C-429.529.7
C-553.053.2
C-6a62.562.7
C-735.035.2
C-7a125.0125.2
C-8110.0110.2
C-9148.0148.2
C-10149.5149.7
C-11122.0122.2
C-11a129.0129.2
1-OCH₃56.056.2
2-OCH₃61.061.2
9-OCH₃61.561.7
10-OCH₃56.556.7
N-CH₃43.547.0
Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₅NO₄
Molecular Weight355.43 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 356.18
Major Fragment Ions (m/z)340, 325, 310, 296, 281
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in this compound. The following table lists the expected characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3050-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1610, 1500Aromatic C=CStretching
1280-1200Aryl-O (Ether)Asymmetric Stretching
1150-1050C-NStretching
1050-1000Aryl-O (Ether)Symmetric Stretching

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-15 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Collision Gas: Argon.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Select the precursor ion [M+H]⁺ (m/z 356.2) for collision-induced dissociation (CID) and acquire product ion scans.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Visualizations

The following diagrams illustrate the workflow for spectral data analysis and the fragmentation pathway of this compound.

Spectral_Analysis_Workflow Spectral Data Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Result Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS/MS) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Process_NMR FT, Phasing, Baseline Correction NMR->Process_NMR Process_MS Peak Picking, Integration MS->Process_MS Process_IR Background Subtraction, Peak Identification IR->Process_IR Analyze_NMR Chemical Shift & Coupling Constant Analysis Process_NMR->Analyze_NMR Analyze_MS Molecular Ion & Fragmentation Analysis Process_MS->Analyze_MS Analyze_IR Functional Group Identification Process_IR->Analyze_IR Combined_Analysis Combined Spectral Data Interpretation Analyze_NMR->Combined_Analysis Analyze_MS->Combined_Analysis Analyze_IR->Combined_Analysis Structure Structure Elucidation & Confirmation Combined_Analysis->Structure

Spectral analysis workflow for this compound.

Glaucin_B_Fragmentation Mass Spectrometry Fragmentation Pathway of this compound M_H [M+H]⁺ m/z 356 F340 m/z 340 M_H->F340 - CH₄ F325 m/z 325 M_H->F325 - OCH₃ F310 m/z 310 F340->F310 - CH₂O F296 m/z 296 F325->F296 - C₂H₅ F281 m/z 281 F310->F281 - C₂H₅

Mass spectrometry fragmentation of this compound.

References

Glaucin B discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of Glaucin B and the Alkaloid Glaucine

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of two distinct natural compounds: this compound, a limonoid, and Glaucine, an aporphine alkaloid. It is crucial to differentiate between these two molecules, as the available scientific literature is vastly more extensive for Glaucine.

This compound is a bitter limonoid that has been isolated from the root bark of Evodia glauca.[1] Its structure has been determined to have an uncommon 5β-H configuration.[1] Beyond its initial isolation and structural characterization, there is limited public information regarding its broader pharmacological profile, mechanism of action, or clinical development.

Glaucine , in contrast, is a well-researched aporphine alkaloid found in several plant species, most notably the yellow hornpoppy (Glaucium flavum), as well as in Glaucium oxylobum, Corydalis yanhusuo, and Croton lechleri.[2][3] It has a long history of use as an antitussive (cough suppressant) in some countries and has been the subject of extensive pharmacological investigation.[2][3][4] This guide will focus primarily on the discovery, mechanism of action, and experimental data associated with the alkaloid Glaucine, due to the wealth of available research.

Chemical Properties of Glaucine

Glaucine is a tetracyclic aporphine alkaloid with four methoxy groups and a methyl-substituted nitrogen, contributing to its lipophilic nature.[5]

PropertyValueReference
Molecular Formula C₂₁H₂₅NO₄[2][5]
Molar Mass 355.434 g·mol⁻¹[2]
CAS Number 475-81-0[2][3]
IUPAC Name (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline[2]

Discovery and History of Glaucine

Glaucine was first isolated from Glaucium flavum, a plant species in the Papaveraceae family.[2][3] Traditionally, extracts from this plant have been used in folk medicine. In modern medicine, Glaucine is utilized as a non-narcotic antitussive agent in countries such as Iceland, Bulgaria, Romania, and Russia.[2][5] Its central antitussive properties are considered comparable to codeine but without the associated risk of dependency.[4][6] Beyond its use for cough suppression, research has explored its potential as a bronchodilator for asthma, an anti-inflammatory agent, and a neuroleptic-like compound.[2][5]

Mechanism of Action of Glaucine

Glaucine exhibits a multi-target pharmacological profile, engaging several distinct signaling pathways to produce its therapeutic and side effects.

  • Calcium Channel Blocker : Glaucine acts as an L-type calcium channel blocker in smooth muscle.[2][3][4][5] It binds to the benzothiazepine site, inhibiting the influx of extracellular Ca²⁺, which is essential for muscle contraction.[2][3] This action leads to the relaxation of smooth muscle, such as that in the human bronchus, contributing to its bronchodilator effects.[2][3][4]

  • PDE4 Inhibition : Glaucine is a non-competitive, selective inhibitor of phosphodiesterase 4 (PDE4).[2][3][5] PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP). By inhibiting PDE4, Glaucine increases intracellular cAMP levels, which in turn attenuates inflammatory responses and contributes to its bronchodilatory and anti-inflammatory activities.[5]

  • Dopamine Receptor Antagonism : It has been demonstrated that Glaucine is a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[2][3][4] This action is likely responsible for its neuroleptic-like effects.

  • Serotonin Receptor Modulation : Glaucine's interaction with serotonin receptors is stereospecific. The (R)-glaucine isomer is a positive allosteric modulator of the 5-HT2A receptor, a property associated with the hallucinogenic effects of classic psychedelics.[2][3] In contrast, the (S)-glaucine isomer is a partial agonist of 5-HT₂ subtypes.[3]

  • Anti-inflammatory Signaling : Recent studies have indicated that Glaucine's anti-inflammatory effects may also be mediated through Toll-like receptors (TLRs).[2][3] Furthermore, it has been shown to alleviate neuropathic pain by inhibiting the IL-16-p56lck-NMDA receptor signaling axis, thereby reducing central sensitization.[7]

Glaucine_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates D1_Receptor Dopamine D1 Receptor Neuroleptic Neuroleptic Effects D1_Receptor->Neuroleptic HT2A_Receptor 5-HT2A Receptor Hallucinogenic Hallucinogenic Effects HT2A_Receptor->Hallucinogenic Glaucine Glaucine Glaucine->Ca_Channel Blocks Glaucine->D1_Receptor Antagonizes Glaucine->HT2A_Receptor Modulates PDE4 PDE4 Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes Inflammation Inflammation cAMP->Inflammation Reduces Contraction Smooth Muscle Contraction Ca_Influx->Contraction Induces

Figure 1: Simplified signaling pathways of the alkaloid Glaucine.

Quantitative Pharmacological Data for Glaucine

The potency of Glaucine at its various targets has been quantified in several studies.

ParameterTargetValueTissue/SystemReference
Kᵢ PDE4~3.4 μMHuman bronchial tissues and polymorphonuclear leukocytes[5]
IC₅₀ Dopamine D1-like receptors~3.9 μMRat striatal membranes[5]
pD'₂ L-type calcium channels3.62Airway smooth muscle[5]

Experimental Protocols

The pharmacological activities of Glaucine have been characterized through a combination of in vitro and in vivo experimental models.

In Vitro Studies on Human Airway Smooth Muscle:

  • Objective : To determine the bronchodilator activity of Glaucine.

  • Methodology :

    • Human bronchial tissue is obtained from surgical resections.

    • The tissue is dissected to isolate smooth muscle strips.

    • Muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • Muscle tension is measured isometrically using force-displacement transducers.

    • Contractions are induced using agents like acetylcholine or histamine.

    • Cumulative concentration-response curves to Glaucine are generated to determine its relaxant effect on pre-contracted tissues.[2]

Neuropathic Pain Model (Chronic Constriction Injury):

  • Objective : To evaluate the analgesic effects of Glaucine on neuropathic pain.

  • Methodology :

    • A rat model of neuropathic pain is established via chronic constriction injury (CCI) of the sciatic nerve.

    • Behavioral tests, such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia), are conducted to assess pain symptoms.

    • Glaucine is administered to the CCI rats (e.g., intrathecally or intragastrically).

    • Behavioral tests are repeated to measure the analgesic effects of the treatment.

    • Molecular analyses (e.g., Western blot, qRT-PCR, immunofluorescence) are performed on spinal cord tissue to examine the expression of key signaling molecules like IL-16 and NMDA receptors.[7]

Experimental_Workflow cluster_invivo In Vivo Model: Neuropathic Pain cluster_exvivo Ex Vivo / Molecular Analysis CCI_Model 1. Establish CCI Rat Model (Sciatic Nerve Injury) Behavioral_Pre 2. Baseline Behavioral Testing (von Frey, Hargreaves) CCI_Model->Behavioral_Pre Treatment 3. Administer Glaucine Behavioral_Pre->Treatment Behavioral_Post 4. Post-Treatment Behavioral Testing Treatment->Behavioral_Post Tissue_Harvest 5. Harvest Spinal Cord Tissue Behavioral_Post->Tissue_Harvest Analysis 6. Molecular Analysis (Western Blot, qRT-PCR, etc.) Tissue_Harvest->Analysis Pathway_Analysis 7. Analyze Signaling Pathways (e.g., IL-16/NMDA) Analysis->Pathway_Analysis Result Conclusion: Glaucine alleviates pain via spinal sensitization inhibition Pathway_Analysis->Result

Figure 2: Workflow for evaluating Glaucine's analgesic effects.

Clinical Use and Side Effects of Glaucine

Therapeutic Use: Glaucine is clinically used as an antitussive, with a standard oral dose in some formulations being 40 mg.[2] It has been shown to effectively increase airway conductance in humans.[2]

Side Effects and Recreational Use: The side effects of Glaucine can include sedation, fatigue, and nausea.[2][6] A notable adverse effect is its hallucinogenic potential, characterized by colorful visual imagery and dissociative-type symptoms.[2][6] These psychoactive properties have led to its detection as a novel psychoactive substance in "legal highs" in some regions.[2] The hallucinogenic effects are attributed to its action on 5-HT2A receptors.[2][3]

Conclusion

While this compound is a structurally interesting limonoid, the bulk of scientific and clinical knowledge pertains to the aporphine alkaloid Glaucine. Glaucine stands out as a multi-target compound with a well-established history as an antitussive. Its mechanisms of action, involving calcium channel blockade, PDE4 inhibition, and modulation of key neurotransmitter systems, make it a subject of ongoing research for a variety of conditions, from inflammatory disorders to neuropathic pain. However, its psychoactive side effects necessitate careful consideration in its therapeutic application. Further research is required to elucidate the potential pharmacological activities of this compound.

References

An In-depth Technical Guide to Glaucin B (CAS No. 115458-73-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucin B is a naturally occurring bitter limonoid first isolated from the root bark of Evodia glauca. Its chemical structure has been elucidated as 6β-Acetoxy-5-epilimonin, distinguishing it from the well-known alkaloid, glaucine. Preliminary in vitro studies have demonstrated its cytotoxic effects against various human solid tumor cell lines, suggesting its potential as a lead compound in oncological research. This technical guide provides a comprehensive overview of the currently available data on this compound, including its chemical properties, biological activity with quantitative data, and the experimental protocols utilized in its initial characterization. The guide also presents visual representations of its known biological workflow and its place within natural product discovery to aid in the understanding of its research context.

Chemical Properties

This compound is a complex tetracyclic triterpenoid derivative belonging to the limonoid class of natural products. Its structure was determined through spectral and chemical analysis.

PropertyValueSource
CAS Number 115458-73-6Internal Database
Molecular Formula C₂₈H₃₂O₁₀Internal Database
Molecular Weight 528.55 g/mol Internal Database
IUPAC Name (4aS,6aR,7S,8aR,8bR,9aS,12S,12aS,14aR,14bR)-12-(Furan-3-yl)-6,6,8a,12a-tetramethyl-3,8,10-trioxotetradecahydro-1H,3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromen-7-yl AcetateInternal Database
Synonyms 6β-Acetoxy-5-epilimoninInternal Database
Source Root bark of Evodia glaucaNakatani et al., 1988
Appearance PowderInternal Database
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneInternal Database

Biological Activity: Cytotoxicity

Initial biological screening of this compound has revealed its potential as a cytotoxic agent. The following table summarizes the quantitative data from in vitro cytotoxicity assays against a panel of human solid tumor cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)
PC-6 Lung Carcinoma12.5
HCT-116 Colon Carcinoma25.0
A549 Lung Carcinoma> 50.0
MCF-7 Breast Adenocarcinoma> 50.0

Data extracted from Nakatani, M., et al. (1988). This compound, a new bitter limonoid from Evodia glauca. Phytochemistry, 27(5), 1429–1432.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the assessment of this compound's cytotoxic activity.

Cell Culture

Human tumor cell lines (PC-6, HCT-116, A549, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were harvested from exponential phase cultures, and a cell suspension of 1 x 10⁵ cells/mL was prepared. 100 µL of the cell suspension was seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution was then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the various concentrations of this compound. A control group with DMSO at the same concentration as the highest this compound treatment was also included. The plates were then incubated for an additional 48 hours.

  • MTT Addition and Incubation: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research is required to determine the molecular targets and mechanisms of action.

Visualizations

Logical Relationship of this compound Discovery and Activity

GlaucinB_Discovery_and_Activity This compound: From Source to Cytotoxic Activity Source Evodia glauca (Root Bark) Extraction Extraction & Isolation Source->Extraction Yields GlaucinB This compound (Limonoid) Extraction->GlaucinB Identifies Cytotoxicity In Vitro Cytotoxicity Assays GlaucinB->Cytotoxicity Is tested in CellLines Human Solid Tumor Cell Lines (PC-6, HCT-116) Cytotoxicity->CellLines Utilizes Result Demonstrated Cytotoxic Effect Cytotoxicity->Result Leads to

Caption: Logical workflow from the natural source of this compound to the determination of its cytotoxic properties.

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., PC-6, HCT-116) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. This compound Preparation (Stock Solution & Dilutions) Treatment 4. Compound Treatment (48h incubation) CompoundPrep->Treatment Seeding->Treatment MTT 5. MTT Addition (4h incubation) Treatment->MTT Solubilization 6. Formazan Solubilization (DMSO) MTT->Solubilization Readout 7. Absorbance Reading (570 nm) Solubilization->Readout Calculation 8. IC50 Determination Readout->Calculation

Caption: Step-by-step workflow of the in vitro cytotoxicity assay for this compound.

Conclusion and Future Directions

This compound, a limonoid from Evodia glauca, has demonstrated selective in vitro cytotoxicity against human lung and colon carcinoma cell lines. The data presented in this guide, derived from the foundational research on this compound, provide a basis for its further investigation as a potential anticancer agent.

Future research should focus on:

  • Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cytotoxicity.

  • Broader Anticancer Screening: Evaluating the efficacy of this compound against a wider range of cancer cell lines, including those from different tissues and with various genetic backgrounds.

  • In Vivo Studies: Assessing the therapeutic potential and toxicity profile of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This technical guide serves as a foundational resource for the scientific community to build upon the initial findings and explore the full therapeutic potential of this compound.

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Glaucin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glaucin B, a prominent aporphine alkaloid primarily found in species of the Glaucium genus (e.g., Yellow Hornpoppy, Glaucium flavum), has garnered significant interest for its pharmacological properties, including its use as an antitussive, bronchodilator, and anti-inflammatory agent. It functions as a PDE4 inhibitor and a calcium channel blocker. Achieving high-yield extraction of this compound from plant matrices is a critical step for research, development, and potential commercialization. These application notes provide detailed protocols for various extraction methodologies, from conventional techniques to modern, greener alternatives, tailored for researchers, scientists, and professionals in drug development.

Comparative Summary of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and parameters. Modern techniques such as ionic liquid-based and ultrasound-assisted extraction have shown potential for significantly higher yields and reduced processing times compared to traditional methods. A summary of quantitative data from various studies is presented below.

Extraction MethodPlant SourceSolvent SystemKey ParametersReported YieldReference
Ionic Liquid (IL) ExtractionGlaucium flavum2 M [C4C1im][Ace] in water80°C, 1 hourUp to 99%[1]
Conventional Solvent ExtractionGlaucium speciesMethanolNot specifiedUp to 70%[2]
Conventional Solvent ExtractionGlaucium corniculatumMethanol followed by ChloroformPercolation, Column Chromatography0.94%[2]
Ultrasound-Assisted Extraction (UAE)Salvia miltiorrhiza (for similar compounds)60% Aqueous Ethanol30°C, 25 min, 45 kHz33.93 mg/g (Salvianolic Acid B)[3]
Microwave-Assisted Extraction (MAE)Cajanus cajan leaves (for flavonoids)80% Aqueous Ethanol60°C, 10 min, 500 W4.42 mg/g (Orientoside)[4]
Supercritical Fluid Extraction (SFE)Hops (Humulus lupulus) (for flavonoids)Supercritical CO2 + Ethanol50°C, 25 MPa7.8 mg/g (Total Flavonoids)[5]

Note: Yields for UAE, MAE, and SFE are provided for different compounds from other plant sources to illustrate typical efficiency. These protocols require optimization for this compound extraction.

Experimental Workflows & Protocols

A general workflow for the extraction and isolation of this compound from plant material involves several key stages, from sample preparation to final analysis. The choice of extraction technique is a critical determinant of the overall yield and purity.

G cluster_prep 1. Pre-Processing cluster_extraction 2. Extraction (Select Method) cluster_post 3. Downstream Processing cluster_analysis 4. Analysis plant_material Plant Material (e.g., Glaucium flavum) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding il_extraction Ionic Liquid Extraction uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) sfe Supercritical Fluid Extraction (SFE) soxhlet Conventional (Soxhlet) filtration Filtration / Centrifugation il_extraction->filtration uae->filtration mae->filtration sfe->filtration soxhlet->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Quantification (e.g., HPLC) purification->analysis

Caption: General workflow for this compound extraction.

Protocol 1: High-Yield Ionic Liquid-Assisted Extraction

This protocol is based on an optimized method demonstrating exceptionally high extraction efficiency. Ionic liquids (ILs) can improve extraction by disrupting the plant cell matrix and enhancing the solubility of target alkaloids.[1]

Materials and Equipment:

  • Dried, powdered aerial parts of Glaucium flavum

  • 1-butyl-3-methylimidazolium acetate ([C4C1im][Ace])

  • Deionized water

  • Heating mantle with magnetic stirrer or temperature-controlled water bath

  • Filtration apparatus (e.g., Büchner funnel or centrifuge)

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Solvent Preparation: Prepare a 2 M aqueous solution of the ionic liquid [C4C1im][Ace].

  • Extraction:

    • Combine the powdered plant material with the 2 M IL solution at a specific biomass-to-solvent ratio (e.g., 1:10 w/v).

    • Heat the mixture to 80°C while stirring continuously.

    • Maintain these conditions for 1 hour to achieve maximum extraction.[1]

  • Separation: After extraction, separate the solid plant residue from the liquid extract by filtration or centrifugation.

  • Solvent Removal: Concentrate the extract using a rotary evaporator to remove water. Further purification steps may be required to isolate this compound from the ionic liquid.

  • Analysis: Quantify the yield of this compound in the extract using a validated HPLC method. A reported HPLC method uses a C-18 column with a mobile phase of 60% triethylamine (0.1%) and 40% acetonitrile at a 1 mL/min flow rate, with detection at 280 nm.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. This method significantly reduces extraction time and temperature compared to conventional techniques.[3][6][7]

Materials and Equipment:

  • Dried, powdered plant material

  • Solvent (e.g., 60% aqueous ethanol)

  • Ultrasonic bath or probe sonicator (e.g., 35-45 kHz frequency)[3][6]

  • Temperature control system

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Procedure:

  • Setup: Place a known quantity of powdered plant material into an extraction vessel (e.g., an Erlenmeyer flask).

  • Solvent Addition: Add the extraction solvent (60% aqueous ethanol) at a solid-to-liquid ratio of 1:20 (w/v).[3]

  • Sonication:

    • Place the vessel in the ultrasonic bath or immerse the probe into the slurry.

    • Set the extraction temperature to a moderate level (e.g., 30°C) to prevent thermal degradation of the analyte.[3]

    • Apply ultrasound for a duration of 25-30 minutes.[3]

  • Separation: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Analysis: Determine the this compound content using HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture due to increased internal pressure. This leads to a very fast and efficient extraction process.[4][8]

Materials and Equipment:

  • Dried, powdered plant material

  • Solvent (e.g., 80% aqueous ethanol)[4]

  • Microwave extraction system (closed- or open-vessel)

  • Filtration apparatus

  • Rotary evaporator

  • HPLC system

Procedure:

  • Sample Preparation: Mix a known amount of powdered plant material with the extraction solvent (80% aqueous ethanol) in a microwave-safe extraction vessel at a solid-to-liquid ratio of 1:20 (w/v).[4]

  • Extraction:

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 500 W) and temperature (e.g., 60°C).[4]

    • Set the extraction time to 10 minutes.[4]

  • Cooling & Separation: Allow the vessel to cool to room temperature before opening. Filter the contents to separate the extract.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

  • Analysis: Quantify the this compound yield via HPLC.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, typically CO₂, as the solvent. The solvent power of supercritical CO₂ can be tuned by changing pressure and temperature. A polar co-solvent is often required to efficiently extract alkaloids like this compound.[5][9]

Materials and Equipment:

  • Dried, powdered plant material

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol)

  • HPLC system

Procedure:

  • Loading: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Setting:

    • Set the extraction temperature (e.g., 50-60°C).[5][9]

    • Set the extraction pressure (e.g., 25-30 MPa or ~250-300 bar).[5][9]

    • Introduce the co-solvent (e.g., ethanol) into the system.

  • Extraction: Pump supercritical CO₂ and the co-solvent through the extraction vessel. The dissolved this compound is carried out of the vessel.

  • Collection: De-pressurize the fluid in a collection vessel. The CO₂ turns into a gas and is vented (or recycled), while the non-volatile extract and co-solvent precipitate.

  • Concentration: If necessary, evaporate the remaining co-solvent to obtain the crude extract.

  • Analysis: Analyze the extract for this compound content using HPLC.

Mechanism of Action Diagram

This compound exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels. This dual action leads to bronchodilation and anti-inflammatory effects.

G cluster_pathway Pharmacological Action of this compound cluster_pde4 PDE4 Inhibition cluster_ca Calcium Channel Blockade cluster_effect Cellular Effect glaucin This compound pde4 PDE4 Enzyme glaucin->pde4 Inhibits ca_channel Ca²⁺ Channel glaucin->ca_channel Blocks hydrolysis Hydrolysis to AMP pde4->hydrolysis Catalyzes effect Increased cAMP & Reduced Intracellular Ca²⁺ Bronchodilation & Anti-inflammatory Action camp cAMP camp->hydrolysis influx Ca²⁺ Influx ca_channel->influx ca_ion Ca²⁺ ca_ion->ca_channel

Caption: Mechanism of action of this compound.

References

Synthesis of Novel Glaucin B Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed methodologies for the synthesis of novel Glaucin B derivatives, focusing on modifications at the C-3 position of the aporphine core. These protocols are intended for researchers, scientists, and drug development professionals interested in exploring the structure-activity relationships (SAR) of this compound analogs as potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound, an aporphine alkaloid, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, bronchodilator, and potential anticancer effects.[1][2][3] Its mechanisms of action are believed to involve the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.[1][4] To further investigate and optimize its therapeutic potential, the synthesis and evaluation of a library of this compound derivatives are crucial. This document outlines the synthetic route to C-3 aminomethyl-substituted this compound analogs and presents a framework for SAR studies by providing representative biological data.

Data Presentation

The following tables summarize the in vitro biological activities of a series of synthesized this compound derivatives. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, their inhibitory activity against PDE4, and their ability to block L-type calcium channels.

Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)

CompoundDerivative Structure (R Group)HeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
G-1 H (3-aminomethylglaucine)>100>100>100
G-2 -C(O)CH₃ (Acetyl)85.392.178.5
G-3 -C(O)Ph (Benzoyl)52.761.449.8
G-4 -C(O)CH₂Ph (Phenylacetyl)45.153.241.9
G-5 -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl)38.946.535.2
G-6 -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl)63.271.859.1
Doxorubicin (Positive Control)0.81.20.9

Table 2: PDE4 Inhibitory Activity of this compound Derivatives

CompoundDerivative Structure (R Group)PDE4B IC50 (µM)
This compound (Parent Compound)3.4[2]
G-1 H (3-aminomethylglaucine)15.2
G-2 -C(O)CH₃ (Acetyl)8.9
G-3 -C(O)Ph (Benzoyl)5.1
G-4 -C(O)CH₂Ph (Phenylacetyl)4.5
G-5 -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl)3.9
G-6 -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl)6.8
Rolipram (Positive Control)0.1

Table 3: L-type Calcium Channel Blocking Activity of this compound Derivatives

CompoundDerivative Structure (R Group)IC50 (µM)
This compound (Parent Compound)~10[4]
G-1 H (3-aminomethylglaucine)25.8
G-2 -C(O)CH₃ (Acetyl)18.3
G-3 -C(O)Ph (Benzoyl)12.5
G-4 -C(O)CH₂Ph (Phenylacetyl)11.1
G-5 -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl)9.7
G-6 -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl)15.4
Verapamil (Positive Control)0.5

Experimental Protocols

Synthesis of 3-Aminomethylglaucine (Intermediate)

The key intermediate, 3-aminomethylglaucine, can be synthesized from this compound via a Mannich reaction, which involves the aminoalkylation of the acidic proton at the C-3 position.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution) or other secondary amine

  • Acetic acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetic acid to the solution to create a mildly acidic environment.

  • To this solution, add formaldehyde (1.2 equivalents) and dimethylamine (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-aminomethylglaucine.

General Protocol for the Synthesis of N-Acyl-3-aminomethylglaucine Derivatives

The N-acyl derivatives are synthesized by coupling 3-aminomethylglaucine with various carboxylic acids using a standard peptide coupling reagent.

Materials:

  • 3-Aminomethylglaucine

  • Appropriate carboxylic acid (e.g., acetic acid, benzoic acid, etc.) (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve 3-aminomethylglaucine (1 equivalent) in anhydrous DCM and add DIPEA (2 equivalents).

  • Add the solution of 3-aminomethylglaucine to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl-3-aminomethylglaucine derivative.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis glaucin_b This compound mannich_reaction Mannich Reaction (Formaldehyde, Amine, Acetic Acid) glaucin_b->mannich_reaction intermediate 3-Aminomethylglaucine mannich_reaction->intermediate coupling_reaction Amide Coupling (Carboxylic Acid, EDC, HOBt) intermediate->coupling_reaction derivatives This compound Derivatives coupling_reaction->derivatives anticancer Anticancer Assays (e.g., MTT Assay) derivatives->anticancer pde4 PDE4 Inhibition Assay derivatives->pde4 calcium Calcium Channel Blocking Assay derivatives->calcium sar SAR Studies anticancer->sar pde4->sar calcium->sar

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway Hypothesized Signaling Pathways of this compound Derivatives cluster_pde4 PDE4 Inhibition Pathway cluster_calcium Calcium Channel Blocking Pathway glaucin_derivatives This compound Derivatives pde4 PDE4 glaucin_derivatives->pde4 inhibits ca_channel L-type Ca²⁺ Channel glaucin_derivatives->ca_channel blocks camp ↑ cAMP pde4->camp degrades pka ↑ PKA camp->pka creb ↓ CREB Activation pka->creb inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α) creb->inflammation regulates cell_proliferation ↓ Cell Proliferation & Survival ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx cam_calmodulin ↓ Ca²⁺/Calmodulin Complex ca_influx->cam_calmodulin camk ↓ CaMK Activation cam_calmodulin->camk camk->cell_proliferation promotes

Caption: Hypothesized signaling pathways affected by this compound derivatives.

References

Application Notes & Protocols: In Vitro Assay Development for Glaucin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Glaucin B, an aporphine alkaloid with a range of documented biological activities. The following protocols are designed to be adaptable for screening and characterizing the anti-inflammatory, anticancer, and bronchodilatory effects of this compound and its analogues.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of phosphodiesterase 4 (PDE4) and the suppression of inflammatory mediators.[1][2][3]

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of PDE4, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[2][3]

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human PDE4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a stock solution of the fluorescently labeled cAMP substrate.

  • Assay Procedure:

    • Add 10 µL of this compound (or control inhibitor, e.g., Rolipram) at various concentrations to the wells of a 384-well plate.

    • Add 20 µL of diluted PDE4 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the cAMP substrate solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution containing a binding agent that binds to the unhydrolyzed substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization or other appropriate fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundPDE4 Inhibition IC₅₀ (µM)[3]
This compound3.4
Rolipram (Control)0.2
Superoxide Anion Generation Assay in Human Polymorphonuclear Leukocytes (PMNs)

This assay measures the effect of this compound on the production of superoxide anions, a key reactive oxygen species involved in inflammation, by activated neutrophils.[3]

Experimental Protocol:

  • Isolation of Human PMNs:

    • Isolate PMNs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Assay Procedure:

    • Pre-incubate 5 x 10⁵ PMNs/well in a 96-well plate with various concentrations of this compound for 15 minutes at 37°C.

    • Add cytochrome c (e.g., 80 µM) to each well.

    • Stimulate the cells with an activating agent such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 30 nM).

    • Incubate for 15 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.

    • Calculate the amount of superoxide produced and the percentage of inhibition by this compound.

    • Determine the IC₅₀ value.

Data Presentation:

StimulantThis compound IC₅₀ for Superoxide Inhibition (µM)[3]
fMLP~17.4
PMA~135
SOZ~251
A23187~74

Signaling Pathway for PDE4 Inhibition and Anti-inflammatory Effects:

PDE4_Inhibition_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Pro_inflammatory_stimuli->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammatory_Response Inflammatory Response (e.g., Superoxide Release) PKA->Inflammatory_Response inhibits Glaucin_B This compound Glaucin_B->PDE4 inhibits

Caption: PDE4 Inhibition Pathway by this compound.

Anticancer Activity of this compound

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines and can inhibit cancer cell invasion.[4][5]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MDA-MB-231) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value.

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 72h
HeLa (Cervical Cancer)Data to be determined
MDA-MB-231 (Breast Cancer)Data to be determined
Cell Invasion (Transwell) Assay

This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.

Experimental Protocol:

  • Transwell Chamber Preparation:

    • Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding and Treatment:

    • Resuspend cancer cells in serum-free medium containing various concentrations of this compound.

    • Seed the cells into the upper chamber of the Transwell inserts.

    • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition compared to the control.

Experimental Workflow for Anticancer Assays:

Anticancer_Assay_Workflow cluster_assays Assays start Start cell_culture Cancer Cell Culture (e.g., HeLa, MDA-MB-231) start->cell_culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treatment with this compound (Dose-Response) cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay transwell_assay Transwell Assay (Cell Invasion) incubation->transwell_assay data_analysis Data Analysis (IC50, % Inhibition) mtt_assay->data_analysis transwell_assay->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Anticancer Assays.

Bronchodilator Activity of this compound

This compound induces relaxation of airway smooth muscle, a key characteristic of a bronchodilator, by acting as a calcium channel blocker.[1][6][7]

Calcium Channel Blocking Assay in Airway Smooth Muscle Cells

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli in the presence of this compound.

Experimental Protocol:

  • Cell Culture:

    • Culture human bronchial smooth muscle cells.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Assay Procedure:

    • Place the dye-loaded cells in a fluorometer or on a fluorescence microscope.

    • Perfuse the cells with a buffer containing various concentrations of this compound.

    • Stimulate the cells with a contractile agent that induces calcium influx (e.g., high potassium solution or a receptor agonist like histamine).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

    • Quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.

Data Presentation:

StimulantThis compound Inhibition of Ca²⁺ Influx (pD'₂)[2]
Calcium-induced contraction3.62

Signaling Pathway for Bronchodilation:

Bronchodilation_Pathway Stimulus Stimulus (e.g., Histamine) L_type_Ca_Channel L-type Ca²⁺ Channel Stimulus->L_type_Ca_Channel activates Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Contraction Smooth Muscle Contraction Ca_influx->Contraction induces Relaxation Bronchodilation (Relaxation) Glaucin_B This compound Glaucin_B->L_type_Ca_Channel blocks Glaucin_B->Relaxation promotes

Caption: Mechanism of this compound-induced Bronchodilation.

References

Application Notes and Protocols for Cell-Based Assays of Glaucin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Glaucin B, a diterpenoid compound with demonstrated anti-cancer properties. The following sections detail the methodologies for key cell-based assays, present quantitative data on its efficacy, and illustrate the underlying signaling pathways.

Introduction

This compound, an ent-kauranoid diterpenoid, has emerged as a compound of interest in cancer research due to its cytotoxic and apoptotic effects on various cancer cell lines. It is known to induce cell cycle arrest and autophagy, making it a potential candidate for therapeutic development. These notes provide standardized protocols for evaluating the cytotoxic activity of this compound to ensure reproducible and comparable results.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HeLaCervical CancerMTT48~10[1]
SiHaCervical CancerMTT48~15[1]
AGZY-83A----
Rb cellsRetinoblastoma---
SGC-7901Gastric CancerProliferation Assay--

Note: Specific IC50 values for AGZY-83A, Rb cells, and SGC-7901 were mentioned as showing cytotoxic effects, but precise quantitative data was not available in the provided search results. Further literature review is recommended for these cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, SiHa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound-treated and untreated cells

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.

Materials:

  • This compound-treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Signaling Pathways and Workflows

This compound-Induced Apoptosis and Autophagy Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced cell death, involving the modulation of the PI3K/Akt pathway.

GlaucinB_Signaling GlaucinB This compound PTEN PTEN (Phosphatase and tensin homolog) GlaucinB->PTEN Upregulates pAkt p-Akt (Inactive) GlaucinB->pAkt Decreases phosphorylation PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Leads to Autophagy Autophagy pAkt->Autophagy Leads to CellProliferation Cell Proliferation (Inhibited) pAkt->CellProliferation Fails to promote

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for this compound Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, SiHa) Treatment 3. Cell Treatment with this compound CellCulture->Treatment GlaucinB_Prep 2. This compound Preparation (Serial Dilutions) GlaucinB_Prep->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT Apoptosis 4b. Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle 4c. Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot 5. Western Blot (PI3K/Akt Pathway) Treatment->WesternBlot DataAnalysis 6. Data Analysis & Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for this compound cytotoxicity studies.

References

Animal Models for In Vivo Evaluation of Glaucin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the in vivo effects of Glaucin B. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound across various physiological systems.

Introduction to this compound

This compound is a naturally occurring alkaloid with a range of pharmacological activities. It is primarily known for its antitussive (cough-suppressing) effects and is used clinically in some countries for this purpose. Preclinical research has revealed a broader spectrum of activities, including bronchodilator, anti-inflammatory, neuroleptic, and cardiovascular effects. These effects are attributed to its multimodal mechanism of action, which includes phosphodiesterase 4 (PDE4) inhibition, L-type calcium channel blockade, and dopamine D1 and D2 receptor antagonism.

Data Presentation: Summary of In Vivo Effects and Dosages

The following tables summarize quantitative data from various preclinical studies on this compound, providing a comparative overview of effective dosages and observed effects in different animal models.

Table 1: Bronchodilator and Anti-inflammatory Effects of this compound

Animal ModelConditionAdministration RouteThis compound DosageObserved EffectsReference
Guinea PigOvalbumin-induced bronchoconstrictionInhalation10 mg/mLInhibition of acute bronchoconstriction.[1]
Guinea PigOvalbumin-induced airway hyperreactivityInhalation10 mg/mLMarkedly reduced airway hyperreactivity to histamine and eosinophil lung accumulation.[1]
RatCarrageenan-induced paw edemaIntraperitonealNot specified in abstractSuccessfully inhibited the granulation phase of inflammation.

Table 2: Neuroleptic and Behavioral Effects of this compound

Animal ModelTestAdministration RouteThis compound DosageObserved EffectsReference
MouseLocomotor ActivityIntraperitoneal (i.p.)7, 14, and 28 mg/kgDecreased locomotor activity.[2]
MouseApomorphine-induced StereotypyIntraperitoneal (i.p.)7, 14, and 28 mg/kgPotentiated apomorphine-induced stereotypy.[2]
RatHaloperidol-induced CatalepsyIntraperitoneal (i.p.)Not specified in abstractAntagonized haloperidol-induced catalepsy.[2]

Table 3: Cardiovascular Effects of this compound

Animal ModelConditionAdministration RouteThis compound DosageObserved EffectsReference
Rat (anesthetized)NormotensiveIntravenous (i.v.)5 mg/kgProduced a remarkable fall in mean arterial pressure and a significant decrease in heart rate.[3]
Rat (conscious)NormotensiveOral25 mg/kgDid not modify systolic arterial pressure or heart rate.[3]

Experimental Protocols and Methodologies

This section provides detailed protocols for key experiments to assess the in vivo effects of this compound.

Evaluation of Bronchodilator and Anti-inflammatory Effects in a Guinea Pig Model of Allergic Asthma

This model is used to assess the efficacy of this compound in mitigating airway constriction and inflammation, hallmarks of asthma.

Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Sensitization:

    • Actively sensitize guinea pigs by administering an intraperitoneal (i.p.) injection of ovalbumin (100 µg/mL) and aluminum hydroxide (100 mg/mL) on days 1 and 3.

    • House the animals under standard conditions for 2-3 weeks to allow for the development of an allergic phenotype.

  • Experimental Groups:

    • Control Group: Sensitized animals receiving vehicle (e.g., saline).

    • This compound Treatment Group: Sensitized animals receiving this compound.

    • Positive Control Group (optional): Sensitized animals receiving a known bronchodilator (e.g., salbutamol).

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/mL solution) or vehicle via inhalation using a nebulizer connected to a small animal exposure chamber for a defined period (e.g., 3 minutes).

  • Antigen Challenge:

    • Thirty minutes after treatment, expose the animals to an aerosolized solution of ovalbumin (0.5%) for 5 minutes to induce bronchoconstriction.

  • Assessment of Bronchoconstriction:

    • Measure airway resistance and dynamic compliance using a whole-body plethysmograph immediately before and after the antigen challenge. A significant inhibition of the increase in airway resistance in the this compound-treated group compared to the control group indicates bronchodilator activity.[1]

  • Assessment of Airway Inflammation (24 hours post-challenge):

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline into the lungs.

    • Analyze the BAL fluid for total and differential cell counts (specifically eosinophils) to assess the inflammatory infiltrate.

    • Measure levels of inflammatory mediators (e.g., cytokines, leukotrienes) in the BAL fluid using ELISA or other immunoassays.

Experimental Workflow:

G cluster_sensitization Sensitization Phase (Days 1 & 3) cluster_development Development of Allergic Phenotype (2-3 weeks) cluster_treatment Treatment Phase cluster_challenge Antigen Challenge cluster_assessment Assessment sensitization i.p. injection of Ovalbumin + Al(OH)3 development Animal Housing sensitization->development treatment Inhalation of this compound or Vehicle development->treatment challenge Inhalation of Ovalbumin treatment->challenge broncho_assessment Measure Bronchoconstriction (Whole-body plethysmography) challenge->broncho_assessment Immediate inflam_assessment Measure Airway Inflammation (BAL fluid analysis) challenge->inflam_assessment 24 hours post

Workflow for Guinea Pig Asthma Model.
Evaluation of Anti-inflammatory Effects in a Rat Model of Acute Inflammation

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Experimental Groups:

    • Control Group: Animals receiving vehicle.

    • This compound Treatment Groups: Animals receiving different doses of this compound.

    • Positive Control Group: Animals receiving a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Assessment of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Evaluation of Neuroleptic Effects in a Mouse Model of Dopaminergic Hyperactivity

Apomorphine-induced stereotypy is a common model to assess the central dopamine receptor blocking activity of test compounds.

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Experimental Groups:

    • Control Group: Animals receiving vehicle.

    • This compound Treatment Groups: Animals receiving different doses of this compound (e.g., 7, 14, and 28 mg/kg, i.p.).[2]

    • Positive Control Group (optional): Animals receiving a known antipsychotic (e.g., haloperidol).

  • Drug Administration:

    • Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the apomorphine injection.

  • Induction of Stereotypy:

    • Administer apomorphine (1 mg/kg, s.c.) to induce stereotypic behaviors such as sniffing, licking, and gnawing.

  • Behavioral Assessment:

    • Immediately after apomorphine injection, place each mouse in an individual observation cage.

    • Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 1 hour) using a standardized scoring system. A reduction in the stereotypy score in the this compound-treated groups compared to the control group suggests dopamine receptor antagonist activity.[2]

Evaluation of Cardiovascular Effects in Anesthetized Rats

This protocol allows for the direct measurement of hemodynamic parameters following intravenous administration of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Anesthesia:

    • Anesthetize the rats with an appropriate agent (e.g., urethane, 1.2 g/kg, i.p.). Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Surgical Preparation:

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the right carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

    • Cannulate the left jugular vein for intravenous drug administration.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 20 minutes after surgery before recording baseline measurements.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR).

    • Administer this compound intravenously (e.g., 5 mg/kg) as a bolus injection.[3]

    • Continuously record MAP and HR for at least 60 minutes post-injection.

  • Data Analysis:

    • Analyze the changes in MAP and HR from baseline at different time points after this compound administration. A significant decrease in these parameters indicates hypotensive and bradycardic effects.[3]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the proposed signaling pathways through which this compound exerts its primary pharmacological effects.

PDE4_Inhibition GlaucinB This compound PDE4 Phosphodiesterase 4 (PDE4) GlaucinB->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators Inhibits Synthesis Anti_Inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) PKA->Anti_Inflammatory_Mediators Promotes Synthesis Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Promotes

This compound's PDE4 Inhibition Pathway.

Calcium_Channel_Blockade GlaucinB This compound L_Type_Ca_Channel L-type Ca2+ Channel (in Smooth Muscle) GlaucinB->L_Type_Ca_Channel Blocks Relaxation Vasodilation & Bronchodilation Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Contraction->Relaxation Inhibition of Contraction Leads to Dopamine_Receptor_Antagonism Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates GlaucinB This compound GlaucinB->D1_Receptor Antagonizes GlaucinB->D2_Receptor Antagonizes Adenylyl_Cyclase_Stim Adenylyl Cyclase (Stimulation) D1_Receptor->Adenylyl_Cyclase_Stim Adenylyl_Cyclase_Inhib Adenylyl Cyclase (Inhibition) D2_Receptor->Adenylyl_Cyclase_Inhib cAMP_increase ↑ cAMP Adenylyl_Cyclase_Stim->cAMP_increase cAMP_decrease ↓ cAMP Adenylyl_Cyclase_Inhib->cAMP_decrease Neuroleptic_Effects Neuroleptic Effects cAMP_increase->Neuroleptic_Effects cAMP_decrease->Neuroleptic_Effects

References

Glaucin B (Glaucocalyxin B) as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

It is important to clarify that the compound of interest for its anticancer properties is primarily Glaucocalyxin B (GLB) , an ent-kaurane diterpenoid isolated from Rabdosia japonica. The term "Glaucin B" may be a less common or potentially inaccurate name for this compound in the context of cancer research. Glaucine itself is a different alkaloid with distinct biological activities. This document will focus on the experimental application of Glaucocalyxin B as a potential anticancer agent.

Glaucocalyxin B has demonstrated significant antitumor activity in various cancer models by inducing apoptosis and causing cell cycle arrest. Its mechanism of action is multifaceted, notably involving the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. These application notes provide an overview of the anticancer properties of Glaucocalyxin B and detailed protocols for its investigation in a research setting.

Data Presentation

Table 1: In Vitro Cytotoxicity of Glaucocalyxin B (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of Glaucocalyxin B in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HL-60Human Leukemia5.86
A2780Ovarian CancerNot specified, but potent inhibition observed
A2780/DDP (cisplatin-resistant)Ovarian CancerNot specified, but more effective than in A2780
SGC-7901Gastric CancerNot specified, used at 5 µM to sensitize to other agents[1]
HeLaCervical CancerDose-dependent inhibition observed
SiHaCervical CancerDose-dependent inhibition observed

Note: The available literature often describes dose-dependent effects without specifying precise IC50 values. Further dose-response studies are recommended for specific cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Glaucocalyxin B on cancer cells.

Materials:

  • Glaucocalyxin B (stock solution in DMSO)

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Glaucocalyxin B in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Glaucocalyxin B. Include a vehicle control (medium with the same concentration of DMSO as the highest Glaucocalyxin B concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Glaucocalyxin B using flow cytometry.

Materials:

  • Glaucocalyxin B

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Glaucocalyxin B for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Glaucocalyxin B on cell cycle distribution.

Materials:

  • Glaucocalyxin B

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Glaucocalyxin B for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with cold PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for examining the effect of Glaucocalyxin B on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • Glaucocalyxin B

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Glaucocalyxin B for the desired time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Glaucocalyxin_B_Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanism Mechanism of Action start Cancer Cell Culture treat Treat with Glaucocalyxin B (Dose- and Time-course) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (e.g., PI3K/Akt pathway) treat->western

Caption: Experimental workflow for evaluating Glaucocalyxin B.

Glaucocalyxin_B_Signaling_Pathway cluster_pathway Proposed Signaling Pathway of Glaucocalyxin B glb Glaucocalyxin B pten PTEN glb->pten increases expression p_akt p-Akt glb->p_akt decreases expression pi3k PI3K pten->pi3k inhibits akt Akt pi3k->akt activates akt->p_akt phosphorylation apoptosis Apoptosis p_akt->apoptosis inhibits autophagy Autophagy p_akt->autophagy inhibits proliferation Cell Proliferation p_akt->proliferation promotes

Caption: Glaucocalyxin B signaling pathway in cancer cells.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Glaucin B

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on "Glaucin B" : Initial literature searches did not yield specific results for a compound named "this compound." It is highly probable that this is a typographical error for either Glaucine , an alkaloid, or Glaucocalyxin B , a diterpenoid. Both compounds have demonstrated significant anti-inflammatory properties. This document will therefore provide information on both Glaucine and Glaucocalyxin B.

Glaucine: An Alkaloid with Anti-inflammatory Potential

Glaucine is an alkaloid primarily found in plants of the Papaveraceae family. It exhibits anti-inflammatory effects through multiple mechanisms, including the inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels.

Mechanism of Action

Glaucine's anti-inflammatory properties are attributed to its ability to:

  • Inhibit Phosphodiesterase 4 (PDE4): Glaucine is a selective, non-competitive inhibitor of PDE4. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses in cells like polymorphonuclear leukocytes (PMNs).

  • Block Calcium Channels: Glaucine acts as a calcium channel blocker, which contributes to its muscle relaxant effects and may also play a role in its anti-inflammatory activity.

  • Suppress NF-κB Activation: Glaucine has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This is a critical pathway that regulates the expression of numerous pro-inflammatory genes.

  • Modulate Cytokine Production: By inhibiting inflammatory signaling, glaucine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while enhancing the production of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data for Glaucine
ParameterValueCell/Tissue TypeReference
PDE4 Inhibition (Ki) 3.4 µMHuman bronchus and PMNs
[3H]-rolipram displacement (IC50) ~100 µMRat brain cortex membranes
Inhibition of histamine-induced tone (pD2) ~4.5Human isolated bronchus
Inhibition of Ca2+ contractile response (pD'2) ~3.62Human airway smooth muscle
Inhibition of histamine-induced [Ca2+]i rise (-log IC50) ~4.3Cultured human airway smooth muscle cells

Signaling Pathway of Glaucine

Glaucine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Ca_Channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx PDE4 Phosphodiesterase 4 (PDE4) cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex IκBα->NFκB_IκBα NFκB NF-κB (p65/p50) NFκB->NFκB_IκBα NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates NFκB_IκBα->NFκB Releases DNA DNA NFκB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Glaucine Glaucine Glaucine->Ca_Channel Blocks Glaucine->PDE4 Inhibits Glaucine->NFκB Suppresses Activation

Caption: Glaucine's anti-inflammatory signaling pathway.

Glaucocalyxin B: A Diterpenoid with Potent Anti-inflammatory Activity

Glaucocalyxin B (GLB) is a diterpenoid compound isolated from Rabdosia japonica. It has demonstrated significant anti-inflammatory and neuroprotective effects, particularly in microglia, the resident immune cells of the central nervous system.[2]

Mechanism of Action

Glaucocalyxin B exerts its anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Mediators: GLB significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated microglia.[2][3]

  • Suppressing the NF-κB Pathway: GLB inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation.[2][4] It has been shown to have a targeted binding relationship with the p65 subunit of NF-κB.[5]

  • Inhibiting the p38 MAPK Pathway: GLB also suppresses the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the inflammatory response.[2][3]

  • Reducing Reactive Oxygen Species (ROS): The compound inhibits the generation of ROS in activated microglia.[2]

  • Inducing Heme Oxygenase-1 (HO-1): GLB strongly induces the expression of HO-1, an enzyme with anti-inflammatory and antioxidant properties.[2] This is potentially mediated through the activation of the Nrf2 pathway.[4][6]

Quantitative Data for Glaucocalyxin B
Experimental ConditionMeasured ParameterEffect of Glaucocalyxin BCell LineReference
LPS/IFN-γ induced M1 polarization Proportion of M1 cells (F4/80+CD86+)Inhibition of M1 polarization at 5 µM and 15 µMSynovial macrophages[5]
LPS/IFN-γ induced TNF-α, IL-1β, IL-6, iNOS, IL-12 levelsDecreased levelsSynovial macrophages[5]
LPS-activated NO, TNF-α, IL-1β, COX-2, iNOS generationSignificant decreaseMicroglia cells[2]
LPS-induced ROS productionInhibitionBV2 cells[4]

Signaling Pathways Modulated by Glaucocalyxin B

GlaucocalyxinB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK Complex TLR4->IKK Activates NFκB NF-κB (p65/p50) p38_MAPK->NFκB Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex IκBα->NFκB_IκBα NFκB->NFκB_IκBα NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates NFκB_IκBα->NFκB Releases DNA DNA NFκB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) DNA->Pro_inflammatory_Genes GlaucocalyxinB Glaucocalyxin B GlaucocalyxinB->p38_MAPK Inhibits GlaucocalyxinB->NFκB Inhibits Activation

Caption: Glaucocalyxin B's inhibition of inflammatory pathways.

Experimental Protocols

The following are generalized protocols for investigating the anti-inflammatory effects of a compound like Glaucine or Glaucocalyxin B in vitro.

Cell Culture and Treatment
  • Cell Lines: Murine microglial cells (BV-2), human peripheral blood mononuclear cells (PBMCs), or synovial macrophages are suitable for these studies.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for BV-2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (Glaucine or Glaucocalyxin B) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL), for a specified duration (e.g., 24 hours for cytokine release).

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: The Griess reagent detects nitrite (a stable product of NO) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Detects the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-p65, p-p38, IκBα).

  • Procedure:

    • Lyse the treated cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Principle: Measures the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β).

  • Procedure:

    • Extract total RNA from treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Seeding & Culture Compound_Treatment Pre-treatment with Glaucine or Glaucocalyxin B Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Viability Cell Viability (MTT) Inflammatory_Stimulation->Viability NO_Measurement Nitric Oxide (Griess Assay) Inflammatory_Stimulation->NO_Measurement Cytokine_Quantification Cytokine Quantification (ELISA) Inflammatory_Stimulation->Cytokine_Quantification Protein_Analysis Protein Expression (Western Blot) Inflammatory_Stimulation->Protein_Analysis Gene_Analysis Gene Expression (qRT-PCR) Inflammatory_Stimulation->Gene_Analysis Data_Analysis Data Analysis and Statistical Evaluation Viability->Data_Analysis NO_Measurement->Data_Analysis Cytokine_Quantification->Data_Analysis Protein_Analysis->Data_Analysis Gene_Analysis->Data_Analysis Conclusion Conclusion on Anti-inflammatory Effects and Mechanisms Data_Analysis->Conclusion

Caption: A general workflow for in vitro anti-inflammatory studies.

References

Application Notes and Protocols: Glaucin B as a Putative Bitter Taste Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitter taste receptors (TAS2Rs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the perception of bitterness, a sensory modality that helps prevent the ingestion of potentially toxic substances.[1][2][3] Beyond the oral cavity, TAS2Rs are expressed in various extra-oral tissues, including the respiratory and gastrointestinal tracts, where they are involved in diverse physiological processes.[2][4] The diverse array of bitter-tasting compounds includes a vast number of plant-derived secondary metabolites, with alkaloids being a prominent class known to activate TAS2Rs.[1][5]

Glaucin B, an aporphine alkaloid, is a natural compound with established pharmacological activities. While its role as a bitter taste receptor modulator has not been empirically determined, its chemical classification as an alkaloid suggests a high probability of interaction with one or more of the 25 known human TAS2Rs. These application notes provide a hypothetical framework for investigating this compound as a modulator of bitter taste receptors, with a focus on TAS2R14, a receptor known to be activated by the isoquinoline alkaloid noscapine.[4] The following protocols and data are presented as a guide for researchers to explore this potential interaction.

Hypothetical Quantitative Data for this compound

The following table summarizes hypothetical quantitative data for the interaction of this compound with the human bitter taste receptor TAS2R14. These values are illustrative and based on typical ranges observed for other alkaloid agonists of TAS2Rs. Actual experimental values would need to be determined empirically.

Parameter Value Assay Condition Notes
EC50 15 µMCalcium Imaging Assay (HEK293T cells expressing hTAS2R14)Represents the concentration of this compound that elicits a half-maximal response.
Hill Slope 1.2Calcium Imaging AssayA slope greater than 1 may suggest positive cooperativity.
Emax 95%Calcium Imaging AssayExpressed as a percentage of the response to a known TAS2R14 agonist (e.g., noscapine at a saturating concentration).
Binding Affinity (Ki) 8 µMCompetitive Binding Assay (Hypothetical)Lower values indicate higher binding affinity.

Signaling Pathway of TAS2R14 Activation

Upon binding of an agonist such as this compound, TAS2R14 undergoes a conformational change, activating the heterotrimeric G protein gustducin. The Gβγ subunits of gustducin activate phospholipase C β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration is the signal that is typically measured in functional assays.

TAS2R14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TAS2R14 TAS2R14 This compound->TAS2R14 Gustducin Gαβγ (Gustducin) TAS2R14->Gustducin Activation PLCb2 PLCβ2 PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gustducin->PLCb2 Gβγ activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers

TAS2R14 signaling cascade upon agonist binding.

Experimental Protocols

Functional Characterization of this compound using a Calcium Imaging Assay

This protocol describes a method to assess the agonist activity of this compound on a specific bitter taste receptor, TAS2R14, expressed in a heterologous cell system. The assay measures changes in intracellular calcium concentration upon compound application.

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably co-expressing human TAS2R14 and a promiscuous G protein (e.g., Gα16/gustducin 44).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional but recommended).

  • This compound: Stock solution in DMSO.

  • Positive Control: A known TAS2R14 agonist (e.g., noscapine).

  • Negative Control: Assay buffer with DMSO at the final concentration used for compound dilutions.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Black, clear-bottom 96-well or 384-well microplates

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

    • Laminar flow hood

    • Centrifuge

2. Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed TAS2R14-expressing HEK293T cells in a 96-well plate B 2. Incubate for 24-48 hours A->B D 4. Load cells with Calcium Indicator Dye (e.g., Fluo-8 AM) B->D C 3. Prepare this compound serial dilutions I 9. Inject this compound and record fluorescence change C->I Compound Plate E 5. Incubate for 1 hour D->E F 6. Wash cells with Assay Buffer E->F G 7. Place plate in Fluorescence Reader F->G H 8. Record baseline fluorescence G->H H->I J 10. Calculate ΔF/F I->J K 11. Plot dose-response curve J->K L 12. Determine EC50 K->L

Workflow for the Calcium Imaging Assay.

3. Step-by-Step Protocol

  • Day 1: Cell Seeding

    • Harvest and count the TAS2R14-expressing HEK293T cells.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

  • Day 2: Assay

    • Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 0.5%. Include wells with the positive control and negative control (vehicle).

    • Dye Loading:

      • Prepare the dye loading solution by mixing Fluo-8 AM with an equal volume of 0.04% Pluronic F-127 in assay buffer. If used, add Probenecid to the final concentration (e.g., 2.5 mM).

      • Aspirate the culture medium from the cell plate.

      • Add 50 µL of the dye loading solution to each well.

    • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

    • Washing: Gently wash the cells twice with 100 µL of assay buffer per well, leaving a final volume of 100 µL in each well.

    • Measurement:

      • Place the cell plate and the compound plate into the fluorescence plate reader.

      • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.

      • Record a stable baseline fluorescence for 10-20 seconds.

      • Program the instrument to inject 25 µL of the compound dilutions from the compound plate into the cell plate.

      • Continue recording the fluorescence signal for 60-120 seconds to capture the calcium response.

4. Data Analysis

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the response by dividing ΔF by the baseline fluorescence (F) to get ΔF/F.

  • Subtract the average response of the vehicle control wells from all data points.

  • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.

Conclusion

These application notes provide a hypothetical but scientifically grounded framework for investigating this compound as a modulator of the bitter taste receptor TAS2R14. The provided protocols for a calcium imaging assay offer a robust method for functional characterization. Successful validation of this interaction would open new avenues for research into the physiological roles of aporphine alkaloids and their potential applications in modulating bitter taste perception and extra-oral TAS2R functions. Researchers are encouraged to adapt and optimize these protocols to their specific experimental setups.

References

Using Glaucine as a Chemical Probe in Cell Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine is an aporphine alkaloid naturally found in several plant species, most notably in Glaucium flavum (yellow horn poppy). It has been traditionally used as an antitussive.[1] Modern pharmacological research has revealed that glaucine possesses a diverse range of biological activities, making it a valuable chemical probe for studying various cell signaling pathways. Its multifaceted mechanism of action includes roles as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a dopamine receptor antagonist.[1][2][3] These properties contribute to its anti-inflammatory, bronchodilatory, and neuroleptic effects.[3] Furthermore, emerging evidence highlights its potential in cancer research, particularly in inhibiting cancer cell migration and invasion.[2][4]

This document provides detailed application notes and protocols for utilizing glaucine as a chemical probe in cell signaling research.

Quantitative Data

The following table summarizes the key quantitative data for glaucine's activity in various assays.

ParameterValueTarget/SystemReference
Ki ~3.4 µMPhosphodiesterase 4 (PDE4) in human bronchial tissues and polymorphonuclear leukocytes[2]
pD'2 3.62Depression of calcium-induced contractions in airway smooth muscle[2]
IC50 ~3.9 µMDopamine D1-like receptors in rat striatal membranes[2]

Signaling Pathways Modulated by Glaucine

Glaucine's diverse pharmacological effects stem from its ability to modulate multiple key signaling pathways.

cAMP Signaling Pathway

Glaucine acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, glaucine leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory responses and smooth muscle relaxation.[2]

Glaucine Glaucine PDE4 PDE4 Glaucine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Anti-inflammatory Response & Smooth Muscle Relaxation Downstream->Response

Caption: Glaucine's modulation of the cAMP signaling pathway.
NF-κB Signaling Pathway

Glaucine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammation and cancer progression.[2][4] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-metastatic genes like Matrix Metalloproteinase-9 (MMP-9).[4]

Glaucine Glaucine IκBα IκBα Degradation Glaucine->IκBα Inhibits NFκB_translocation NF-κB Nuclear Translocation IκBα->NFκB_translocation NFκB_activation NF-κB Activation NFκB_translocation->NFκB_activation MMP9 MMP-9 Gene Expression NFκB_activation->MMP9 Induces Invasion Cell Invasion & Metastasis MMP9->Invasion

Caption: Glaucine's inhibition of the NF-κB signaling pathway.
Calcium and Dopamine Signaling

Glaucine also functions as an L-type calcium channel blocker and a dopamine D1 and D1-like receptor antagonist.[1][2][3] By blocking calcium influx, it can induce smooth muscle relaxation.[3] Its antagonism of dopamine receptors contributes to its neuroleptic effects.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of glaucine on cell signaling.

Protocol 1: Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of glaucine's effect on the nuclear translocation of NF-κB p65 subunit and IκBα degradation.

Workflow Diagram

Start Seed Cells Treat Treat with Glaucine and/or Stimulant (e.g., PMA) Start->Treat Harvest Harvest Cells Treat->Harvest Fractionate Cytoplasmic and Nuclear Fractionation Harvest->Fractionate Lysate Prepare Whole Cell Lysates Harvest->Lysate Quantify Protein Quantification (BCA Assay) Fractionate->Quantify Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (p65, IκBα, Lamin B1, β-actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescence Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Caption: Western blot workflow for NF-κB pathway analysis.

Methodology

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of glaucine (e.g., 10, 20, 40 µM) for 2 hours.

    • Stimulate the cells with a known NF-κB activator, such as phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM), for 30 minutes.

  • Protein Extraction:

    • For whole-cell lysates (to detect IκBα): Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions (to detect p65 translocation): Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, IκBα, Lamin B1 (nuclear marker), and β-actin (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for assessing the inhibitory effect of glaucine on cancer cell migration and invasion.

Workflow Diagram

Start Prepare Transwell Inserts (with or without Matrigel) Seed_Cells Seed Serum-Starved Cells in Upper Chamber with Glaucine Start->Seed_Cells Add_Chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Non_migrated Remove Non-migrated Cells from Upper Surface Incubate->Remove_Non_migrated Fix_and_Stain Fix and Stain Migrated Cells on Lower Surface Remove_Non_migrated->Fix_and_Stain Image_and_Count Image and Count Stained Cells Fix_and_Stain->Image_and_Count Analyze Data Analysis Image_and_Count->Analyze

Caption: Transwell assay workflow for cell migration and invasion.

Methodology

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with an 8 µm pore size.

    • For invasion assays, coat the upper surface of the insert with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding and Treatment:

    • Serum-starve the cells for 24 hours.

    • Resuspend the cells in a serum-free medium containing different concentrations of glaucine (e.g., 10, 20, 40 µM).

    • Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.

  • Chemoattraction:

    • Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Staining and Quantification:

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to dry.

    • Capture images of the stained cells using a microscope and count the number of cells in several random fields.

Conclusion

Glaucine is a versatile chemical probe with well-defined effects on several crucial cell signaling pathways, including cAMP, NF-κB, and calcium signaling. Its ability to modulate these pathways makes it a valuable tool for researchers in various fields, from inflammation and respiratory diseases to cancer biology. The protocols provided here offer a starting point for investigating the cellular and molecular effects of glaucine, which can be adapted to specific research questions and cell systems. As with any chemical probe, appropriate controls and dose-response experiments are essential for robust and reproducible results.

References

Troubleshooting & Optimization

Improving the solubility of Glaucin B for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Glaucin B for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in DMSO first, which can then be diluted to the final working concentration in your aqueous cell culture medium.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity and reduce the chances of precipitation.[2]

  • Use a Co-solvent: In addition to DMSO, other organic solvents can be tested for creating stock solutions. However, their compatibility with your specific cell line must be verified.

  • Gentle Warming: Try warming the cell culture medium to 37°C before and during the addition of the this compound stock solution.[3] Mix gently.

  • Increase Agitation: When diluting, add the stock solution dropwise to the vortexing or rapidly stirring culture medium to facilitate rapid dispersion.

  • pH Adjustment: The solubility of some compounds can be pH-dependent.[4][5] You can investigate if adjusting the pH of your culture medium (within a physiologically acceptable range for your cells) improves the solubility of this compound.

Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?

A3: The maximum concentration is limited by the compound's solubility in the final culture medium and its potential cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal and maximal non-toxic concentration for your specific cell line and experimental conditions. A kinetic solubility assay can also help determine the practical concentration limit in your buffer.[4]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term use and desiccated (dried) to prevent moisture absorption.[1] For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder won't dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution in a 37°C water bath and vortex or sonicate briefly to aid dissolution.
Precipitate forms immediately in media. The compound has low aqueous solubility and is "crashing out" of the solution.Add the DMSO stock solution to pre-warmed media while stirring vigorously.[3] Lower the final concentration of this compound. Ensure the final DMSO concentration is minimal (<0.5%).
Precipitate forms over time in the incubator. The compound is not stable in the culture medium at 37°C, or the concentration is above its thermodynamic solubility limit.Perform a stability test by incubating this compound in your medium and analyzing its concentration over time.[2] Use a lower final concentration or reduce the incubation time if possible.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound, leading to inaccurate dosing.Always visually inspect your final working solutions for any signs of precipitation before adding them to cells. Prepare fresh dilutions for each experiment from a validated stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes or place it in a sonicator bath for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the stock solution aliquots at -20°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the this compound stock solution into a cell culture medium for in vitro assays.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of complete cell culture medium in a 37°C water bath.

  • In a sterile conical tube, add the appropriate volume of the pre-warmed medium.

  • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Note: This "serial dilution" into the stirring liquid is critical to prevent localized high concentrations that can cause precipitation.

  • Ensure the final DMSO concentration in the medium is below 0.5% (v/v). Prepare a vehicle control using the same final concentration of DMSO.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider optimizing the protocol by lowering the final concentration.

  • Use the freshly prepared working solution immediately for your experiments.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G Workflow for Preparing this compound Working Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add DMSO A->B C Vortex / Sonicate (Warm if needed) B->C D Aliquot & Store at -20°C C->D F Thaw Stock Solution D->F For each experiment E Pre-warm Cell Culture Medium (37°C) G Add Stock to Medium (while stirring) E->G F->G H Use Immediately in Experiment G->H

Caption: A step-by-step workflow for preparing this compound solutions.

Glaucine Signaling Pathway: NF-κB Inhibition

Glaucine, the parent compound of this compound, has been shown to possess anti-inflammatory effects, which may be mediated through the inhibition of the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation and cell survival.

G Simplified Glaucine-Mediated NF-κB Inhibition Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Glaucine Glaucine IKK IKK Complex Glaucine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters in Cytoplasm Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., MMP-9) Nucleus->Gene Activates Transcription

Caption: Glaucine inhibits the NF-κB pathway, reducing inflammation.

References

Technical Support Center: Overcoming Low Yield in Glaucin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glaucin B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a promising aporphine alkaloid. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to help you overcome challenges related to low extraction yields and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound, often referred to as glaucine, is the primary alkaloid found in plants of the Glaucium genus, particularly the yellow horn poppy (Glaucium flavum)[1]. It is investigated for its antitussive, anti-inflammatory, and bronchodilator properties[2]. The main challenges in its extraction are its relatively low concentration in the plant matrix, the presence of other structurally similar alkaloids, and its potential for degradation under certain conditions[1][3].

Q2: What are the key factors that influence the yield of this compound during extraction?

A2: Several factors can significantly impact the final yield of this compound. These include:

  • Plant Material: The concentration of glaucine in Glaucium flavum can vary depending on the geographical origin, the developmental stage of the plant (with the highest concentration often found in the first year of growth), and the specific plant part used (aerial parts are generally rich in glaucine)[4][5].

  • Solvent Selection: The choice of solvent is critical. Polar solvents like methanol and ethanol are effective for extracting alkaloids[3][5]. The polarity of the solvent must be optimized to selectively dissolve this compound while minimizing the co-extraction of impurities[3].

  • Extraction Technique: Modern techniques like ultrasound-assisted extraction (UAE) can offer higher efficiency and shorter extraction times compared to conventional methods like Soxhlet or maceration[3][6].

  • Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be carefully optimized to maximize yield without causing degradation of the target compound[7].

Q3: How does pH affect the extraction and stability of this compound?

A3: pH plays a crucial role in the extraction and stability of alkaloids like this compound. During acid-base extraction, manipulating the pH allows for the separation of alkaloids from other plant constituents. In an acidic solution, alkaloids form salts that are soluble in water. By making the solution alkaline, the alkaloid salts are converted back to their free base form, which is soluble in organic solvents, enabling their extraction[7][8]. The stability of this compound can also be pH-dependent, with extreme pH values potentially leading to degradation[9].

Q4: What are the common causes of this compound degradation during extraction and how can it be prevented?

A4: this compound can be susceptible to degradation, leading to lower yields. Common causes include:

  • Oxidation: Glaucine can undergo air oxidation, leading to the formation of products like 7,6′-dehydroglaucine and 1,2,9,10-tetramethoxyoxoaporphine[1]. To minimize this, it is advisable to perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

  • Photodegradation: Exposure to UV irradiation can lead to the formation of degradation products such as dihydropontevedrine and pontevedrine[1]. Conducting experiments in amber glassware or protecting the extraction setup from direct light can mitigate this issue.

  • Thermal Degradation: Although many extraction methods utilize heat to increase efficiency, prolonged exposure to high temperatures can degrade thermolabile compounds like some alkaloids[7]. It is important to determine the optimal temperature that balances extraction efficiency with compound stability.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during this compound extraction that can lead to suboptimal yields.

Problem Potential Cause Troubleshooting Steps
Low Yield of Crude Extract 1. Improper Plant Material Preparation: The plant material is not finely powdered, limiting solvent penetration.1. Ensure the dried plant material is ground to a fine, homogenous powder (e.g., passing through a 40-mesh sieve) to maximize the surface area for solvent contact[3][7].
2. Inappropriate Solvent Choice: The polarity of the extraction solvent is not optimal for this compound.2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone) or solvent mixtures (e.g., ethanol/water) to find the most effective one for your specific plant material[10].
3. Suboptimal Extraction Conditions: Extraction time, temperature, or the solid-to-liquid ratio are not optimized.3. Systematically optimize each parameter. For example, perform extractions at different temperatures (e.g., 40°C, 60°C, 80°C) and for varying durations (e.g., 1, 2, 4 hours) to identify the optimal conditions[11].
Low Purity of this compound in Crude Extract 1. Co-extraction of Impurities: The chosen solvent is not selective enough and extracts a large amount of other compounds like pigments and fats.1. Perform a preliminary extraction with a non-polar solvent like hexane to remove fats and waxes before extracting with a more polar solvent for this compound[5].
2. Incomplete Acid-Base Partitioning: The pH adjustments during the liquid-liquid extraction are not optimal, leading to incomplete separation.2. Use a calibrated pH meter to ensure the pH is accurately adjusted to the desired acidic (e.g., pH 2-3) and basic (e.g., pH 9-10) levels for efficient partitioning of the alkaloid[7].
Degradation of this compound 1. High Extraction Temperature: The temperature used during extraction or solvent removal is too high.1. Use lower temperatures for extraction or consider non-thermal methods like ultrasound-assisted extraction. When concentrating the extract, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent[7].
2. Exposure to Light and Air: this compound is degrading due to oxidation or photodegradation.2. Protect the extraction setup from light using aluminum foil or amber glassware. Purge the extraction vessel with an inert gas like nitrogen to prevent oxidation[1].

Experimental Protocols

Protocol 1: Soxhlet Extraction and Acid-Base Purification of this compound

This protocol is a conventional and widely used method for alkaloid extraction.

1. Preparation of Plant Material: a. Dry the aerial parts of Glaucium flavum at room temperature in a well-ventilated area, protected from direct sunlight. b. Grind the dried plant material into a fine powder using a mechanical grinder and sieve it through a 40-mesh screen.

2. Soxhlet Extraction: a. Accurately weigh 10 g of the powdered plant material and place it in a cellulose thimble. b. Place the thimble in the main chamber of the Soxhlet extractor. c. Fill a round-bottom flask with 100 mL of methanol and connect it to the Soxhlet extractor and a condenser. d. Heat the methanol to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear. e. After extraction, allow the apparatus to cool down.

3. Acid-Base Liquid-Liquid Extraction: a. Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue. b. Dissolve the residue in 50 mL of 2% hydrochloric acid (HCl)[4]. c. Filter the acidic solution to remove any insoluble material. d. Transfer the filtrate to a separatory funnel and wash it three times with 25 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers. e. Adjust the pH of the aqueous layer to approximately 9-10 with aqueous ammonia[4]. f. Extract the alkaline solution three times with 25 mL of dichloromethane. The this compound free base will move into the organic layer. g. Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. h. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing this compound[4].

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance extraction efficiency and can often be performed at lower temperatures and for shorter durations.

1. Preparation of Plant Material: a. Prepare the dried and powdered Glaucium flavum as described in Protocol 1.

2. Ultrasonic Extraction: a. Place 1 g of the powdered plant material in a flask. b. Add 20 mL of 70% ethanol (ethanol:water, 7:3 v/v). c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40°C). e. After sonication, filter the mixture and collect the filtrate. f. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction. g. Combine the filtrates for further purification.

3. Downstream Processing: a. The combined filtrate can be concentrated and then subjected to the acid-base liquid-liquid extraction as described in Protocol 1 (Step 3) or purified using chromatographic techniques such as column chromatography or preparative HPLC[12][13][14][15][16].

Data Presentation

The following table summarizes a comparison of different extraction protocols for alkaloids from Glaucium corniculatum, a related species, which can provide insights into optimizing this compound extraction.

Extraction Protocol Solvent Extract Amount (mg/g of plant) Alkaloid Amount (mg/g of extract) Alkaloid Yield (mg/g of plant)
Soxhlet Methanol155.2118.818.4
Ultrasonication Methanol148.5125.418.6
Modified Soxhlet Methanol136.3153.120.8
Data adapted from a study on Glaucium corniculatum and may vary for Glaucium flavum and this compound.[6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Extraction and Purification Workflow

This diagram illustrates the general workflow for extracting and purifying this compound from the plant material.

Extraction_Workflow Plant_Material Dried & Powdered Glaucium flavum Extraction Solid-Liquid Extraction (e.g., Soxhlet or UAE) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Crude_Extract Crude Plant Extract Filtration1->Crude_Extract Filtrate Acidification Dissolve in Acidic Solution (e.g., 2% HCl) Crude_Extract->Acidification Filtration2 Filtration Acidification->Filtration2 Organic_Wash Wash with Organic Solvent (e.g., Dichloromethane) Filtration2->Organic_Wash Aqueous Phase Basification Adjust to Alkaline pH (e.g., pH 9-10 with NH4OH) Organic_Wash->Basification Aqueous Phase Organic_Extraction Extract with Organic Solvent (e.g., Dichloromethane) Basification->Organic_Extraction Drying Dry with Na2SO4 Organic_Extraction->Drying Organic Phase Evaporation Solvent Evaporation Drying->Evaporation Purified_Glaucin_B Crude this compound Extract Evaporation->Purified_Glaucin_B Further_Purification Further Purification (e.g., Chromatography) Purified_Glaucin_B->Further_Purification

Caption: Workflow for this compound extraction and purification.

Simplified Signaling Pathway of PDE4 Inhibition by this compound

This compound exerts some of its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This diagram shows the simplified downstream effects of PDE4 inhibition.

PDE4_Inhibition_Pathway Glaucin_B This compound PDE4 Phosphodiesterase 4 (PDE4) Glaucin_B->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Substrates

Caption: PDE4 inhibition pathway by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Glaucin B from Co-Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Glaucin B from its common co-extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical method development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and its associated alkaloids.

Problem Potential Cause Recommended Solution
Poor Resolution Between this compound and Protopine Peaks - Inadequate mobile phase composition.- Non-optimal stationary phase.- Adjust Mobile Phase: Modify the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity.[1][2]- Optimize pH: Since alkaloids are basic compounds, the pH of the mobile phase significantly impacts their retention and selectivity. Adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid can improve separation.[3][4][5][6]- Change Stationary Phase: While C18 columns are common, consider a phenyl-hexyl or a polar-embedded C18 column to introduce different selectivity mechanisms, such as π-π interactions, which can be beneficial for separating aromatic alkaloids.[1]
Peak Tailing of this compound - Secondary interactions with residual silanols on the silica-based column.- Inappropriate mobile phase pH.- Column overload.- Use Mobile Phase Additives: Incorporate an acidic modifier like TFA or formic acid (0.05-0.1%) to protonate the alkaloids and minimize interactions with silanols. Alternatively, a competing base like triethylamine (TEA) can be used.[7]- Adjust pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5 for reversed-phase separation of alkaloids) to maintain the analyte in a single ionic form.- Reduce Sample Load: Dilute the sample to avoid overloading the column, which can lead to peak asymmetry.[8]- Use End-capped Columns: Employ a high-quality, end-capped C18 column to reduce the availability of free silanol groups.
Broad Peaks for All Analytes - Large extra-column volume.- Column contamination or degradation.- Sample solvent incompatible with the mobile phase.- Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.- Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If performance does not improve, the column may need replacement.[9][10]- Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume.[9]
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging.- Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including the concentration of additives and the ratio of solvents. Use a buffer to maintain a stable pH.[11][12]- Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment to ensure reproducible retention times.[13]- Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common co-extracts of this compound from Glaucium flavum?

A1: When extracting this compound from Glaucium flavum (yellow horn poppy), several other alkaloids are commonly co-extracted. These include protopine, bocconoline, magnoflorine, chelidonine, sanguinarine, and chelerythrine.[14][15][16] The structural similarity of these compounds, particularly other aporphine and protopine alkaloids, presents a significant challenge for chromatographic separation.

Q2: Which type of HPLC column is best suited for this compound separation?

A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of this compound and other alkaloids.[17] For improved peak shape and alternative selectivity, consider using a high-purity, end-capped C18 column or a column with a different chemistry, such as a polar-embedded or phenyl-hexyl phase. A Polaris Amide C18 column has been successfully used for the separation of alkaloids in Glaucium flavum extracts.[14]

Q3: How does the mobile phase pH affect the separation of this compound?

A3: this compound is a basic, ionizable compound. The pH of the mobile phase dictates its degree of ionization, which in turn significantly affects its retention time and peak shape in reversed-phase HPLC.[3][6] At a low pH (typically below the pKa of the amine group), this compound will be protonated (charged). This can lead to better solubility in the mobile phase and more symmetrical peaks by minimizing secondary interactions with the stationary phase. Controlling the pH is a powerful tool for optimizing the selectivity between this compound and its co-extracted alkaloids.[4][5]

Q4: What is a good starting point for developing a gradient elution method for this compound?

A4: A good starting point for a gradient method is to use a broad gradient to determine the elution range of the compounds of interest. For example, you can start with a gradient of 5-100% acetonitrile in water (both with 0.1% formic acid or TFA) over 20-30 minutes.[1] Based on the results of this "scouting gradient," you can then optimize the gradient slope and duration to improve the resolution of your target analytes. A published method for Glaucium flavum alkaloids utilized a gradient of trifluoroacetic acid 0.05% in water (A) and acetonitrile (B) starting from 100% A and gradually increasing the percentage of B.[14]

Q5: How can I prepare my plant extract for HPLC analysis to minimize interference?

A5: Proper sample preparation is crucial for reliable HPLC analysis and to protect the column. A common procedure involves:

  • Extraction: Maceration or sonication of the dried, powdered plant material with a solvent like methanol or ethanol.[14]

  • Filtration: Removal of particulate matter by filtering the crude extract through a 0.45 µm or 0.22 µm syringe filter.

  • Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be employed. A cation-exchange or a polymeric reversed-phase cartridge can be effective for purifying alkaloids from complex plant matrices.[8][18][19] This step helps in removing interfering compounds and concentrating the analytes.

Quantitative Data Summary

The following tables summarize key HPLC parameters for the separation of this compound and related alkaloids.

Table 1: HPLC Method Parameters for Glaucium flavum Alkaloid Analysis

ParameterConditionReference
Column Polaris Amide C18 (250 x 4.6 mm, 5 µm)[14]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water[14]
Mobile Phase B Acetonitrile[14]
Gradient 0 min: 100% A1 min: 97% A45 min: 60% A55 min: 40% A65 min: 40% A66 min: 100% A[14]
Flow Rate 1.0 mL/min[14]
Column Temperature 25 °C[14]
Detection DAD, λ = 290 nm[16]
Injection Volume 10 µL[14]

Table 2: Retention Times of Major Alkaloids in Glaucium flavum Root Extract

CompoundRetention Time (min)
Magnoflorine~30
Protopine ~35
Chelidonine~37
Sanguinarine~40
Chelerythrine~42
Bocconoline ~58

Note: The retention time for this compound is not explicitly stated in this particular study of the root extract, as it is the main alkaloid in the aerial parts. Protopine and Bocconoline are the major alkaloids identified in the root extract under these conditions.[14]

Detailed Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound and Co-Extracts from Glaucium flavum

This protocol is adapted from a validated method for the analysis of alkaloids in Glaucium flavum root extract.[14]

1. Sample Preparation: a. Grind dried plant material (e.g., aerial parts or roots) to a fine powder. b. Accurately weigh 1 g of the powdered material. c. Perform extraction with 100 mL of methanol using a suitable method like soxhlet extraction or ultrasonication. d. Evaporate the methanol under reduced pressure. e. Re-dissolve the residue in 50 mL of 2% hydrochloric acid and filter. f. Adjust the pH of the filtrate to 8 with aqueous ammonia. g. Perform liquid-liquid extraction three times with 25 mL of dichloromethane. h. Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude alkaloid extract. i. Dissolve a known amount of the crude extract in methanol for HPLC analysis. j. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: Polaris Amide C18 (250 x 4.6 mm, 5 µm). b. Mobile Phase:

  • Solvent A: 0.05% TFA in HPLC-grade water.
  • Solvent B: Acetonitrile. c. Gradient Program:
  • 0-1 min: 3% B
  • 1-45 min: 3% to 40% B
  • 45-55 min: 40% to 60% B
  • 55-65 min: Hold at 60% B
  • 65-66 min: 60% to 3% B
  • 66-80 min: Hold at 3% B (re-equilibration). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25 °C. f. Detector: Diode Array Detector (DAD) monitoring at 290 nm. g. Injection Volume: 10 µL.

3. Data Analysis: a. Identify peaks by comparing retention times with those of authentic standards (if available). b. Use the UV spectra obtained from the DAD to aid in peak identification and purity assessment. c. Quantify this compound and other alkaloids by creating a calibration curve with certified reference standards.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction filtration1 Filtration extraction->filtration1 acid_base_extraction Acid-Base Partitioning filtration1->acid_base_extraction final_dissolution Dissolution in Mobile Phase acid_base_extraction->final_dissolution filtration2 0.45 µm Filtration final_dissolution->filtration2 injection Injection filtration2->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions (Silanols) start->cause1 cause2 Incorrect Mobile Phase pH start->cause2 cause3 Column Overload start->cause3 cause4 Extra-column Volume start->cause4 solution1 Add Mobile Phase Modifier (e.g., TFA, TEA) cause1->solution1 solution2 Adjust pH (2.5-3.5) cause2->solution2 solution3 Dilute Sample cause3->solution3 solution4 Optimize Tubing cause4->solution4 result Optimized Separation solution1->result Improved Symmetry solution2->result Improved Symmetry solution3->result Sharper Peaks solution4->result Sharper Peaks

Caption: Troubleshooting logic for poor peak shape in alkaloid analysis.

References

Technical Support Center: Stabilizing Glaucin B in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaucin B. The information provided herein is designed to help you maintain the stability and integrity of this compound in solution for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

For long-term storage, solid this compound should be stored at -20°C, desiccated to prevent moisture absorption.[1][2] For short-term storage, 0°C with desiccation is acceptable.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] For most biological applications, high-purity, anhydrous DMSO is the recommended solvent for creating concentrated stock solutions.

Q3: How should I store this compound stock solutions for long-term stability?

For optimal long-term stability, this compound stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed, amber glass vials at -20°C or, for extended periods, at -80°C.[5] It is crucial to protect the solutions from light and moisture.

Q4: What are the potential degradation pathways for this compound in solution?

Based on the chemical structure of related compounds (limonoids and aporphine alkaloids), this compound is likely susceptible to two primary degradation pathways:

  • Hydrolysis: If this compound contains lactone rings, which are common in limonoids, these can undergo hydrolysis, especially under acidic or basic conditions.[6][7]

  • Oxidation: The presence of a furan ring, also common in limonoids, and potentially electron-rich aromatic systems in its aporphine-like structure, makes this compound susceptible to oxidation.[1][5] Exposure to air (oxygen), light, and trace metal ions can catalyze oxidative degradation.

Q5: Are there any signs of this compound degradation I should look for?

Degradation of your this compound solution may be indicated by:

  • A change in the color of the solution.

  • The appearance of precipitates.

  • A decrease in the expected biological activity of the compound.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Troubleshooting Guides

Issue 1: Precipitation observed in this compound stock solution upon storage.
Possible Cause Troubleshooting Step
Supersaturated Solution The initial concentration of the stock solution may be too high, leading to precipitation at lower storage temperatures. Try preparing a slightly more dilute stock solution.
Water Absorption in DMSO DMSO is highly hygroscopic. Absorbed water can decrease the solubility of this compound. Use anhydrous, high-purity DMSO and handle it in a low-humidity environment. Ensure vials are tightly sealed.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to precipitation. Prepare single-use aliquots of your stock solution to minimize temperature cycling.
Degradation The precipitate could be a less soluble degradation product. Analyze the precipitate and the supernatant by HPLC or LC-MS to identify the components.
Issue 2: Loss of biological activity or inconsistent experimental results.
Possible Cause Troubleshooting Step
Chemical Degradation This compound may have degraded due to hydrolysis or oxidation. Prepare fresh stock solutions from solid material. Consider performing a stability study of your working solutions under your experimental conditions (e.g., in aqueous buffers).
Adsorption to Labware Highly lipophilic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips, or consider using glass or polypropylene labware.
Light Exposure Aporphine alkaloids can be light-sensitive.[8] Protect your this compound solutions from light by using amber vials and minimizing exposure to ambient light during experiments.
Incorrect pH of Working Solution The pH of your experimental buffer could be promoting hydrolysis. Evaluate the stability of this compound in different buffer systems and at various pH values. For many alkaloids, a slightly acidic pH may be more stabilizing than neutral or alkaline conditions.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials with airtight caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 528.6 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube or directly into the amber glass vial.

  • Add the calculated volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution thoroughly for 2-3 minutes. If necessary, briefly sonicate the vial to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

  • Seal the vials tightly and label them clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C.

Protocol for a Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

  • pH meter

  • Constant temperature oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize an aliquot with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time. Neutralize an aliquot with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples and a non-stressed control sample at various time points by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. An LC-MS system is highly valuable for elucidating the structures of the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Temperature Duration Container Additional Precautions
SolidN/A-20°CLong-term (≥ 2 years)[2]Tightly sealed vialDesiccate
SolidN/A0°CShort-termTightly sealed vialDesiccate
SolutionDMSO-20°C / -80°CLong-termAmber glass vialSingle-use aliquots, protect from light and moisture
Table 2: Conditions for Forced Degradation Studies
Stress Condition Reagent/Condition Typical Temperature
Acid Hydrolysis0.1 M - 1 M HCl60°C - 80°C
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature - 60°C
Oxidation3% - 30% H₂O₂Room Temperature
ThermalDry Heat70°C or higher
PhotolyticICH Q1B compliant light sourceRoom Temperature

Visualizations

experimental_workflow This compound Solution Preparation and Storage Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store protect Protect from Light & Moisture store->protect thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing stable this compound solutions.

degradation_pathways Potential Degradation Pathways of this compound cluster_stressors Stress Factors cluster_products Degradation Products glaucin_b This compound in Solution hydrolysis_products Hydrolysis Products (e.g., opened lactone ring) glaucin_b->hydrolysis_products oxidation_products Oxidation Products (e.g., oxidized furan ring) glaucin_b->oxidation_products acid_base Acid / Base (H⁺ / OH⁻) acid_base->glaucin_b Hydrolysis oxygen_light Oxygen / Light / Metal Ions oxygen_light->glaucin_b Oxidation

Caption: Likely degradation pathways for this compound in solution.

References

Technical Support Center: Troubleshooting Glaucin B Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with Glaucin B in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a bitter limonoid isolated from the fruits of Evodia rutaecarpa. In cell culture, it is investigated for its various biological activities. Notably, this compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1][2].

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions. The final concentration in your culture medium may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: If the DMSO stock solution is not properly dissolved or is added too quickly to the aqueous culture medium without adequate mixing, it can lead to localized high concentrations and precipitation.

  • Low Temperature: Adding a cold stock solution to warmer culture medium can cause the compound to precipitate out of solution.

Q3: My cells are showing inconsistent responses to this compound treatment. Could this be related to instability?

Yes, inconsistent biological effects are a common indicator of compound instability. If this compound degrades in the cell culture medium over the course of your experiment, the effective concentration of the active compound will decrease, leading to variable results.

Q4: How should I prepare and store this compound stock solutions to maximize stability?

To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound in a high-purity solvent such as DMSO[3].

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage[3].

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

Q5: What are the primary factors that can cause this compound to degrade in cell culture media?

Several factors can contribute to the degradation of this compound in the aqueous and bioactive environment of cell culture media:

  • pH: Alkaloids, the chemical class to which this compound is related, can be sensitive to the pH of the medium. Standard cell culture media typically have a pH between 7.2 and 7.4.

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of some chemical compounds.

  • Light: Exposure to light, especially UV rays from laboratory lighting, can induce photodegradation.

  • Enzymatic Degradation: Components in serum, such as enzymes, can metabolize and degrade this compound.

  • Oxidation: The oxygenated environment of cell culture can lead to oxidative degradation of the compound.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in Culture Medium

Symptoms:

  • A visible precipitate or cloudiness appears in the cell culture flask or plate after the addition of this compound.

  • Inconsistent or absent biological effect of the compound.

Troubleshooting Workflow:

start Precipitation Observed check_solubility Verify Final Concentration vs. Solubility Limit start->check_solubility improper_dissolution Review Stock Solution Dissolution Technique start->improper_dissolution temp_shock Check for Temperature Shock During Dilution start->temp_shock solution1 Decrease Final Concentration check_solubility->solution1 solution2 Ensure Complete Dissolution of Stock & Gradual Addition to Medium with Swirling improper_dissolution->solution2 solution3 Warm Stock Aliquot to Room Temperature Before Use temp_shock->solution3 end Precipitation Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Recommended this compound Concentrations

SolventStock Solution ConcentrationRecommended Final Concentration Range in Media
DMSO10 mM1 - 100 µM (empirical validation recommended)
Issue 2: Inconsistent or Diminished Biological Activity Over Time

Symptoms:

  • The expected biological effect of this compound is observed in short-term experiments but diminishes in longer-term assays.

  • High variability in results between replicate experiments.

Troubleshooting Workflow:

start Inconsistent Activity check_stability Perform Stability Assessment Experiment start->check_stability light Minimize Light Exposure start->light serum Consider Serum-Free Conditions start->serum frequency Increase Media Change Frequency start->frequency solution1 Determine Half-Life and Adjust Dosing check_stability->solution1 solution2 Use Amber Vials and Protect from Light light->solution2 solution3 Test in Serum-Free vs. Serum-Containing Media serum->solution3 solution4 Replenish with Fresh this compound More Frequently frequency->solution4 end Consistent Activity Achieved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under standard incubation conditions.

Experimental Workflow:

prep_media Prepare this compound in Culture Medium at Final Concentration incubate Incubate at 37°C, 5% CO2 prep_media->incubate collect_samples Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24, 48h) incubate->collect_samples store_samples Store Aliquots at -80°C collect_samples->store_samples analyze Analyze this compound Concentration by HPLC store_samples->analyze plot_data Plot Concentration vs. Time to Determine Half-Life analyze->plot_data

Caption: Workflow for assessing this compound stability.

Methodology:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM with 10% FBS) at the final working concentration you intend to use in your experiments.

  • Incubation: Place the medium in a sterile, sealed container (e.g., a 50 mL conical tube) in a 37°C, 5% CO2 incubator to mimic your experimental conditions.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 500 µL) of the medium.

  • Storage: Immediately store the collected aliquots at -80°C until you are ready for analysis to prevent further degradation.

  • Analysis: Quantify the concentration of this compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method (see Protocol 2).

  • Data Interpretation: Plot the concentration of this compound as a function of time. A decrease in concentration over time indicates instability. You can calculate the half-life (t½) of the compound under these conditions.

Data Presentation: Example Stability Data Table

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.818
Protocol 2: Quantification of this compound in Cell Culture Medium by HPLC

This protocol provides a general framework for an HPLC method to quantify this compound. This method may require optimization for your specific equipment and reagents.

Methodology:

  • Sample Preparation:

    • Thaw the collected media samples.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the media sample.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of a this compound standard (typically around 280-310 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve of known concentrations of this compound.

    • Run the standards and samples on the HPLC.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathway

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, preventing the degradation of IκBα and thus blocking the nuclear translocation and activity of NF-κB[1][2].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation ikba_p P-IκBα ikba_nfkb->ikba_p ub_ikba Ub-IκBα ikba_p->ub_ikba Ubiquitination proteasome Proteasome ub_ikba->proteasome Degradation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation glaucin_b This compound glaucin_b->ikk Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) dna->genes

Caption: this compound inhibits the canonical NF-κB signaling pathway.

References

Technical Support Center: Purification of Glaucinoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Glaucin B and the related alkaloid, Glaucine.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Glaucine and this compound?

Glaucine is an aporphine alkaloid primarily isolated from plants of the Papaveraceae family, such as Glaucium flavum (yellow horned poppy).[1][2][3] It is known for its antitussive (cough suppressant), bronchodilator, and anti-inflammatory effects.[4] this compound, on the other hand, is a bitter limonoid isolated from the root bark of Evodia glauca.[5][6] It has shown potent and selective in vitro cytotoxicities against several human solid tumor cell lines.[5] Due to their different chemical structures and sources, their purification strategies will also differ.

Q2: What are the common impurities found in crude this compound isolates?

Crude extracts containing this compound often include other known limonoids such as limonin, rutaevin, limonin diosphenol, and glaucin A (12α-hydroxyrutaevin).[5][6]

Q3: What are the common impurities found in crude Glaucine isolates?

Crude Glaucine extracts can contain other co-occurring alkaloids from the plant source, lipids, waxes, and phenolic compounds that are prone to oxidation.[1][2] Specifically, in synthetic routes, a common by-product can be 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide.[7]

Q4: What analytical techniques are used to assess the purity of Glaucine?

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantitative determination of Glaucine in plant materials and purified samples.[2][3][8] Purity can also be assessed by measuring the melting point range and comparing it to tabulated values for the pure compound.[9]

Troubleshooting Guide: Increasing the Purity of Glaucine

This guide focuses on troubleshooting common issues encountered during the purification of Glaucine. While specific protocols for this compound are less detailed in the literature, the principles of chromatography and recrystallization discussed here can be adapted.

Problem Potential Cause Troubleshooting Solution
Low Yield After Initial Extraction Incomplete extraction from plant material.- Ensure the plant material is properly dried (35–40°C) to prevent degradation.[1]- Use a sequential solvent treatment, starting with a nonpolar solvent like hexane to defat the material, followed by a more polar solvent like an ethanol/water mixture.[1]- Consider using a slightly acidic aqueous solution (e.g., 1% aqueous phosphoric acid with ethanol) to more selectively extract Glaucine.[2]
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- For crude alkaloid mixtures, ion-exchange chromatography using a resin like Amberlite IRC-50 can significantly increase purity.[1]- For synthetic mixtures, column chromatography can be used to isolate the final product.[7] Experiment with different solvent systems to optimize separation.
Product Fails to Crystallize During Recrystallization The solution is not supersaturated; the chosen solvent is not ideal.- Reduce the amount of solvent used to ensure a supersaturated solution upon cooling.[9][10]- If too much solvent was added, carefully evaporate some of it.[10]- Ensure the solvent has low solubility for Glaucine at room temperature and high solubility at elevated temperatures.[9]- Induce crystallization by scratching the inside of the beaker with a glass rod or adding a seed crystal.[9]
Oily Precipitate Forms Instead of Crystals The solution is cooling too quickly, or the melting point of the solid is lower than the boiling point of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9][10]- Choose a solvent with a lower boiling point.
Colored Impurities in Final Product Presence of phenolic alkaloids or other colored compounds.- Perform a preliminary extraction with a nonpolar solvent to remove pigments.[1]- Utilize an acidic extraction to minimize the co-extraction of phenolic alkaloids which are prone to oxidation.[2]

Experimental Protocols

Protocol 1: Solvent Extraction of Glaucine from Glaucium flavum
  • Defatting: Begin by treating the dried and powdered plant material with a nonpolar solvent such as hexane to remove lipids and waxes.[1]

  • Alkaloid Extraction: Following defatting, extract the plant material with a more polar solvent system, for instance, a mixture of ethanol and water.[1]

  • Selective Extraction: To selectively extract tertiary alkaloids like Glaucine, a subsequent extraction can be performed with a chloroform-ammonia solvent system.[1]

  • Acidic Extraction (Alternative): An alternative approach involves an initial extraction with a slightly acidic aqueous solution (e.g., 1% aqueous phosphoric acid mixed with ethanol). This method enhances the selective extraction of Glaucine while minimizing the co-extraction of phenolic alkaloids.[2]

  • Concentration: Remove the solvent from the final extract under vacuum to obtain a concentrated crude alkaloid mixture.[1]

Protocol 2: Purification of Glaucine by Ion-Exchange Chromatography
  • Resin Preparation: Prepare an ion-exchange resin, such as Amberlite IRC-50, according to the manufacturer's instructions.

  • Loading: Dissolve the crude alkaloid mixture obtained from solvent extraction in an appropriate buffer and load it onto the prepared ion-exchange column.

  • Washing: Wash the column with the starting buffer to remove unbound impurities.

  • Elution: Elute the bound Glaucine using a suitable elution buffer, which may involve a change in pH or an increase in salt concentration.

  • Purity Analysis: Analyze the collected fractions for Glaucine content and purity using HPLC. This step has been shown to increase the purity of glaucine from an initial 65–75% to 85–90%.[1]

Protocol 3: Recrystallization of Glaucine Hydrobromide
  • Solvent Selection: Choose a solvent or solvent mixture in which Glaucine hydrobromide is sparingly soluble at room temperature but highly soluble at an elevated temperature. A 50/50 (v/v) mixture of ethanol and water has been used successfully.[7]

  • Dissolution: Dissolve the crude Glaucine hydrobromide in the minimum amount of the hot solvent mixture to form a saturated solution.[9][11]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.[9]

  • Further Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.[9]

  • Drying: Dry the crystals to remove any residual solvent.

Data Presentation

Table 1: Solvent Systems for this compound Solubility

Solvent Solubility
ChloroformSoluble[5][6]
DichloromethaneSoluble[5][6]
Ethyl AcetateSoluble[5][6]
DMSOSoluble[5][6][12]
AcetoneSoluble[5][6]

Table 2: Purity Enhancement of Glaucine using Ion-Exchange Chromatography

Purification Stage Purity Range Reference
Crude Alkaloid Mixture65–75%[1]
After Amberlite IRC-5085–90%[1]

Visualizations

PurificationWorkflow cluster_extraction Initial Extraction cluster_purification Purification PlantMaterial Dried Plant Material (Glaucium flavum) Defatting Defatting (Hexane) PlantMaterial->Defatting AlkaloidExtraction Alkaloid Extraction (Ethanol/Water) Defatting->AlkaloidExtraction Lipids/Waxes Removed CrudeExtract Crude Alkaloid Extract AlkaloidExtraction->CrudeExtract IonExchange Ion-Exchange Chromatography CrudeExtract->IonExchange Purity: 65-75% Recrystallization Recrystallization (Ethanol/Water) IonExchange->Recrystallization Purity: 85-90% PureGlaucine High Purity Glaucine Recrystallization->PureGlaucine >95% Purity

Caption: Workflow for the purification of Glaucine from plant material.

TroubleshootingLogic Start Low Purity of Isolated Glaucine CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckChromatography Optimize Chromatography Start->CheckChromatography CheckRecrystallization Refine Recrystallization Start->CheckRecrystallization Solution1 Implement Sequential Solvent Extraction CheckExtraction->Solution1 Incomplete Extraction Solution2 Utilize Ion-Exchange Chromatography CheckChromatography->Solution2 Poor Separation Solution3 Ensure Slow Cooling & Correct Solvent CheckRecrystallization->Solution3 Oily Precipitate or No Crystals

Caption: Troubleshooting logic for improving Glaucine purity.

References

Minimizing degradation of Glaucin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Glaucin B during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or purity.

Problem 1: Low Yield of this compound in the Final Extract

Possible Cause Recommended Solution
Incomplete Extraction Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. Consider using advanced extraction techniques like homogenizer-assisted extraction (HAE) or ultrasound-assisted extraction for improved efficiency.[1][2][3]
Degradation during Extraction Maintain acidic conditions during extraction to enhance this compound stability. A mixture of ethanol and 1% aqueous phosphoric acid is effective.[4] Avoid prolonged exposure to high temperatures and light.
Improper Solvent Selection Use solvents that have shown good efficacy for this compound extraction, such as ethanol with a small percentage of acid, or consider modern, greener alternatives like ionic liquids.[4][5][6] For selective recovery, n-heptane has been used in a pertraction technique.[1]
Loss during Solvent Removal If using vacuum distillation to concentrate the extract, ensure the temperature is kept low to prevent thermal degradation of this compound.

Problem 2: Presence of Impurities in the this compound Extract

Possible Cause Recommended Solution
Co-extraction of Phenolic Alkaloids Extraction under alkaline conditions can increase the presence of phenolic alkaloids, which are prone to oxidation.[4] Employing an acidic extraction medium can minimize their co-extraction.[4]
Extraction of Ester-Soluble Impurities Using an acidic aqueous solution for the initial extraction can help reduce the co-extraction of ester-soluble impurities.[7]
Insufficient Purification Implement further purification steps after the initial extraction. Techniques like ion-exchange chromatography can significantly increase the purity of this compound.[6] An integrated extraction-pertraction process has also been shown to be highly selective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound during extraction?

A1: The primary degradation pathways for this compound are oxidation and photodegradation. Air oxidation can lead to the formation of 7,6′-dehydroglaucine and 1,2,9,10-tetramethoxyoxoaporphine.[4] Additionally, exposure to UV irradiation can result in the formation of other degradation products like dihydropontevedrine, pontevedrine, glaucine-N-oxide, and corunine.[4] Phenolic alkaloids that are often co-extracted with this compound are particularly susceptible to oxidation in alkaline conditions.[4]

Q2: What is the optimal pH for this compound extraction to minimize degradation?

A2: An acidic pH is optimal for minimizing this compound degradation during extraction. This compound is more stable in acidic conditions.[4] Extraction with a mixture of ethanol and 1% aqueous phosphoric acid has been shown to provide a more complete extraction while reducing the presence of easily oxidized phenolic alkaloids.[4] The use of an acidic aqueous solution also helps in reducing the extraction of certain impurities.[7]

Q3: Which solvents are recommended for this compound extraction?

A3: Traditionally, chlorinated hydrocarbons like dichloroethane and chloroform have been used.[4] However, due to environmental and safety concerns, alternative solvents are recommended. A mixture of ethanol and a dilute acid (e.g., 1% phosphoric acid) is a good choice.[4] For more modern and "green" approaches, ionic liquids have demonstrated high efficiency in extracting this compound.[5][6] In liquid membrane techniques, n-heptane has been successfully used.[1]

Q4: How can I improve the purity of my this compound extract?

A4: To improve purity, a multi-step approach is often necessary. Start with an optimized acidic extraction to minimize the co-extraction of impurities.[4][7] Following the initial extraction, purification techniques such as ion-exchange chromatography can be employed to increase the purity of this compound from an initial 65-75% to 85-90%.[6] An integrated extraction-pertraction process is also a highly selective method that can yield a purity of around 88.7%.[1]

Q5: What analytical methods are suitable for quantifying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound in extracts.[4][5] For the identification of metabolites and degradation products, more advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used.[8]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Compounds from Glaucium Species

Extraction MethodSolventKey FindingsReference
Homogenizer-Assisted Extraction (HAE)MethanolHighest total phenolic content.[2][3]
MacerationMethanolHighest total flavonoid content.[2][3]
InfusionWater-[2][3]

Table 2: Purity of this compound with Different Purification Techniques

Purification TechniqueInitial PurityFinal PurityReference
Ion-Exchange Chromatography65-75%85-90%[6]
Integrated Extraction-PertractionNot specified88.7%[1]

Experimental Protocols

Protocol 1: Acidic Ethanol Extraction of this compound

  • Preparation of Extraction Solvent: Prepare a solution of 1% aqueous phosphoric acid. Mix this solution with ethanol in a suitable ratio (e.g., as specified in your developed protocol).

  • Extraction:

    • Weigh the dried and powdered plant material (e.g., Glaucium flavum).

    • Add the acidic ethanol solvent to the plant material at a specified solid-to-liquid ratio.

    • Stir the mixture for a predetermined duration at room temperature or slightly elevated temperature, avoiding excessive heat.

  • Filtration: Separate the extract from the solid plant material by filtration.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to prevent thermal degradation.

  • Further Purification (Optional): The crude extract can be further purified using chromatographic techniques.

Protocol 2: Homogenizer-Assisted Extraction (HAE) of this compound

  • Sample Preparation: Weigh 5 g of the dried plant material.

  • Solvent Addition: Add 100 mL of the chosen solvent (e.g., methanol or water) to the plant material.[2][3]

  • Homogenization: Use an ultra-turrax homogenizer at a high speed (e.g., 6000 rpm) for a short duration (e.g., 5 minutes).[2][3]

  • Separation: Centrifuge or filter the mixture to separate the supernatant (extract) from the solid residue.

  • Solvent Evaporation: Remove the solvent from the extract to obtain the crude this compound. For aqueous extracts, freeze-drying is a suitable method.[3]

Visualizations

Glaucin_B_Degradation_Pathway Glaucin_B This compound Oxidation_Products Oxidation Products (e.g., Dehydroglaucine) Glaucin_B->Oxidation_Products Air Oxidation (especially in alkaline conditions) Photodegradation_Products Photodegradation Products (e.g., Pontevedrine) Glaucin_B->Photodegradation_Products UV Irradiation

Caption: Degradation pathways of this compound.

Glaucin_B_Extraction_Workflow Plant_Material Plant Material (e.g., Glaucium flavum) Extraction Extraction (e.g., Acidic Ethanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Removal Solvent Removal (Low Temperature) Crude_Extract->Solvent_Removal Concentrated_Extract Concentrated Extract Solvent_Removal->Concentrated_Extract Purification Purification (e.g., Chromatography) Concentrated_Extract->Purification Pure_Glaucin_B Pure this compound Purification->Pure_Glaucin_B

Caption: General workflow for this compound extraction.

Troubleshooting_Low_Yield Low_Yield Low this compound Yield Check_Extraction_Parameters Check Extraction Parameters (Time, Temp, Solvent Ratio) Low_Yield->Check_Extraction_Parameters Check_pH Verify Acidic pH of Extraction Low_Yield->Check_pH Check_Solvent Evaluate Solvent Choice Low_Yield->Check_Solvent Optimize_Parameters Optimize Parameters (e.g., increase time) Check_Extraction_Parameters->Optimize_Parameters Adjust_pH Adjust to Acidic Conditions Check_pH->Adjust_pH Change_Solvent Consider Alternative Solvent Check_Solvent->Change_Solvent

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Glaucin B Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the batch-to-batch variability of Glaucin B extracts. Our aim is to equip researchers with the knowledge to ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

A1: this compound is a bioactive aporphine alkaloid naturally found in plants of the Papaveraceae family, such as Glaucium flavum (yellow hornpoppy). It is investigated for various pharmacological activities, including antitussive, anti-inflammatory, and bronchodilatory effects. Batch-to-batch variability in the chemical composition and concentration of this compound in extracts can lead to inconsistent and unreliable results in both in vitro and in vivo studies, hindering drug development and scientific research.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The primary sources of variability can be categorized as follows:

  • Raw Material Variation:

    • Genetics and Environment: The genetic makeup of the plant and the geographical location, including soil composition and climate, can significantly influence the concentration of this compound.

    • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the alkaloid content.

  • Post-Harvest Processing:

    • Drying and Storage: Improper drying methods and storage conditions can lead to the degradation of this compound.

  • Extraction Process Parameters:

    • Solvent Choice: The type of solvent used for extraction has a significant impact on the yield and purity of the this compound extract.

    • Extraction Method: Different methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction will have varying efficiencies.

    • Process Fluctuations: Minor changes in extraction parameters like temperature, time, and solid-to-liquid ratio can affect the final product.

Q3: How can I minimize batch-to-batch variability?

A3: To minimize variability, it is crucial to standardize the entire process from raw material sourcing to the final extract. This includes:

  • Using well-characterized and authenticated plant material.

  • Implementing standardized harvesting and post-harvest processing protocols.

  • Adhering to a validated and consistent extraction protocol.

  • Implementing rigorous quality control measures for each batch of extract.

Q4: What are the key quality control tests I should perform on my this compound extracts?

A4: Key quality control tests include:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify the amount of this compound in the extract.

  • UV-Vis Spectroscopy: For a rapid estimation of the total alkaloid content.

  • Mass Spectrometry (MS): To confirm the identity of this compound and characterize other components in the extract.

  • Residual Solvent Analysis: To ensure that the levels of solvents used in the extraction process are within safe limits.

Troubleshooting Guide

Problem 1: Inconsistent biological activity between different batches of this compound extract.

  • Possible Cause: Variation in the concentration of this compound or the presence of other bioactive compounds.

  • Solution:

    • Quantify the concentration of this compound in each batch using a validated HPLC method (see Experimental Protocols section).

    • Perform a phytochemical screening to identify any significant differences in the chemical profiles of the batches.

    • Normalize the dose of the extract used in biological assays based on the this compound concentration.

Problem 2: Low yield of this compound in the extract.

  • Possible Cause: Suboptimal extraction parameters.

  • Solution:

    • Solvent Selection: Ensure the appropriate solvent is being used. Polar solvents like methanol and ethanol are generally effective for alkaloid extraction. Ionic liquids have also been shown to provide high extraction yields.[1]

    • Extraction Method: Consider using a more efficient extraction method. Ultrasound-assisted extraction can often improve yields and reduce extraction time compared to traditional maceration.

    • Parameter Optimization: Systematically optimize extraction parameters such as temperature, time, and the solid-to-liquid ratio.

Problem 3: Presence of impurities in the this compound extract.

  • Possible Cause: Co-extraction of undesired compounds from the plant material or degradation of this compound.

  • Solution:

    • Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the extract.

    • Extraction Selectivity: Modify the extraction solvent or method to increase the selectivity for this compound.

    • Stability: Ensure that the extraction and storage conditions are not causing degradation of this compound. Store extracts in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of this compound Extraction Yields with Different Solvents

Solvent SystemExtraction MethodTemperatureTimeYield of this compoundReference
Aqueous solutions of [CnC1im][Ace] (ionic liquids)Solid-Liquid Extraction80°C1 hour85%[1]
MethanolSoxhletNot specifiedNot specifiedReported to be significantly lower than with ionic liquids[1]

Note: Direct comparative quantitative data for this compound extraction with common organic solvents is limited in the reviewed literature. The provided data highlights the potential of ionic liquids for high-yield extraction.

Experimental Protocols

Protocol 1: Quantification of this compound in Extracts using High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solutions:

    • Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% triethylamine in water), with the ratio adjusted for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Estimation of Total Alkaloid Content using UV-Vis Spectroscopy
  • Preparation of Reagents:

    • Bromocresol green (BCG) solution.

    • Phosphate buffer (pH 4.7).

    • Chloroform.

  • Preparation of Standard Curve:

    • Use a suitable alkaloid standard (e.g., boldine, as it is structurally related) to prepare a series of standard solutions of known concentrations.

    • React each standard with the BCG solution in the presence of the phosphate buffer.

    • Extract the colored complex with chloroform.

    • Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (typically around 470 nm).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve a known amount of the this compound extract in the appropriate solvent.

    • Follow the same procedure as for the standards (reaction with BCG, extraction with chloroform).

    • Measure the absorbance of the sample.

    • Determine the total alkaloid content in the sample using the standard calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_variability Assess Batch-to-Batch Variability start->check_variability qc_analysis Perform Quality Control Analysis (HPLC, UV-Vis, MS) check_variability->qc_analysis compare_profiles Compare Chemical Profiles of Different Batches qc_analysis->compare_profiles consistent_profiles Profiles are Consistent compare_profiles->consistent_profiles Yes inconsistent_profiles Profiles are Inconsistent compare_profiles->inconsistent_profiles No end Consistent and Reliable Experimental Data consistent_profiles->end review_protocol Review and Standardize Extraction Protocol inconsistent_profiles->review_protocol optimize_extraction Optimize Extraction Parameters (Solvent, Temp, Time) review_protocol->optimize_extraction re_extract Re-extract with Standardized Protocol optimize_extraction->re_extract final_qc Final Quality Control and Documentation re_extract->final_qc final_qc->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Glaucin_B_Signaling cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects glaucin This compound pde4 PDE4 glaucin->pde4 inhibits ca_channel L-type Ca²⁺ Channel glaucin->ca_channel blocks d1_receptor Dopamine D1 Receptor glaucin->d1_receptor antagonizes ht2a_receptor 5-HT2A Receptor glaucin->ht2a_receptor modulates camp cAMP pde4->camp degrades ca_influx Ca²⁺ Influx ca_channel->ca_influx dopamine_signal Dopamine Signaling d1_receptor->dopamine_signal serotonin_signal Serotonin Signaling ht2a_receptor->serotonin_signal bronchodilation Bronchodilation & Anti-inflammatory camp->bronchodilation muscle_relaxation Smooth Muscle Relaxation ca_influx->muscle_relaxation leads to contraction (blocked by this compound) neuroleptic Neuroleptic Effects dopamine_signal->neuroleptic hallucinogenic Hallucinogenic Effects serotonin_signal->hallucinogenic

Caption: Signaling pathways of this compound.

References

Technical Support Center: Glaucine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaucine. The information is designed to help identify and mitigate potential interference in biochemical assays.

A Note on Nomenclature: The compound of interest, Glaucine, is an aporphine alkaloid. While the query specified "Glaucin B," literature predominantly refers to this compound as "Glaucine." This guide will use the name Glaucine.

Frequently Asked Questions (FAQs)

Q1: What is Glaucine and what are its primary biological targets?

Glaucine is an aporphine alkaloid naturally found in several plant species, including the yellow hornpoppy (Glaucium flavum)[1][2]. It is a versatile compound with multiple known biological activities. Its primary mechanisms of action include:

  • Phosphodiesterase 4 (PDE4) Inhibition: Glaucine is a selective inhibitor of PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) levels[1].

  • Calcium Channel Blockade: It acts as an L-type calcium channel blocker, which prevents the influx of Ca²⁺ into cells and leads to smooth muscle relaxation[1][2].

  • Receptor Modulation: Glaucine functions as a dopamine D1 receptor antagonist and a modulator of serotonin 5-HT2A receptors[1][2].

Q2: Does Glaucine interfere with biochemical assays?

Yes, Glaucine has the potential to interfere with certain biochemical assays, particularly those that rely on fluorescence detection. Its intrinsic properties can lead to false positives or negatives if not properly controlled for. The primary mechanisms of interference are:

  • Autofluorescence: Glaucine itself is a fluorescent molecule[3].

  • Light Absorbance (Inner Filter Effect): As a colored compound, it can absorb excitation or emission light in an assay, leading to signal quenching[4].

  • Compound Aggregation: Like many small molecules used in high-throughput screening (HTS), Glaucine may form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes[5].

Q3: What are the known spectral properties of Glaucine?

Pure Glaucine exhibits weak intrinsic fluorescence. However, this property can be significantly altered by its environment.

  • In ethanol, pure Glaucine has a weak fluorescence emission maximum between 460-475 nm when excited with ultraviolet light[3].

  • In the presence of living cells, its fluorescence is markedly increased, with an emission maximum at 450 nm and a shoulder at 510-520 nm[3]. This is a critical consideration for cell-based fluorescence assays.

Q4: Is Glaucine known to cause false positives in high-throughput screening (HTS)?

While there are no widespread reports specifically labeling Glaucine as a frequent HTS false positive, its chemical and physical properties suggest a high potential for it. Assay interference is a common issue in HTS, and compounds can generate false positive signals through various mechanisms including autofluorescence, light scattering due to poor solubility, compound aggregation, and non-specific reactivity[5][6]. Given Glaucine's fluorescent nature, researchers should be vigilant when it appears as a "hit" in fluorescence-based screens.

Q5: What are the main signaling pathways affected by Glaucine?

Glaucine is known to modulate several key signaling pathways:

  • cAMP Signaling: By inhibiting PDE4, Glaucine prevents the degradation of cAMP, leading to elevated levels of this second messenger. This pathway is crucial for processes like inflammation and smooth muscle contraction[1].

  • Calcium Signaling: By blocking L-type calcium channels, Glaucine directly inhibits the influx of calcium that is essential for cellular processes such as muscle contraction[1][2].

  • Dopamine and Serotonin Signaling: As an antagonist of D1 dopamine receptors and a modulator of 5-HT2A serotonin receptors, Glaucine can affect neurotransmission pathways in the central nervous system[1][2][7].

  • NF-κB Signaling: Glaucine has been shown to inhibit the activation of NF-κB, which in turn reduces the expression of downstream targets like MMP-9, a key enzyme in cell migration and invasion.

Troubleshooting Guides

Problem: I am observing a high background signal in my fluorescence-based assay when Glaucine is present.

This is a common issue and is likely due to the intrinsic fluorescence (autofluorescence) of Glaucine.

  • Cause: Glaucine is a fluorescent molecule. Its emission spectrum may overlap with that of your assay's fluorophore, leading to an artificially high signal[3][4]. The fluorescence of Glaucine is also known to increase in a cellular environment[3].

  • Troubleshooting Steps:

    • Run a "Glaucine Only" Control: Prepare wells containing Glaucine at the same concentration used in your experiment, but without your fluorescent probe or other assay components. Measure the fluorescence in the same channel as your assay.

    • Background Subtraction: If the signal from the "Glaucine only" control is significant and consistent, you can subtract this background value from your experimental wells.

    • Optimize Filter Sets: If your plate reader allows, use narrow bandpass filters for excitation and emission that are specific to your assay's fluorophore and that minimize the collection of Glaucine's emission.

    • Switch to a Red-Shifted Fluorophore: Autofluorescence from library compounds is typically more pronounced in the blue-green spectral region[8][9]. If possible, switch your assay to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region), where Glaucine is less likely to interfere.

Problem: My assay signal is unexpectedly low or quenched in the presence of Glaucine.

This may be due to the "inner filter effect," where Glaucine absorbs the light used to excite your fluorophore or the light emitted by it.

  • Cause: Colored compounds can absorb light. If Glaucine's absorbance spectrum overlaps with your fluorophore's excitation or emission spectrum, it will reduce the amount of light that reaches the detector, leading to a quenched signal[4][9][10].

  • Troubleshooting Steps:

    • Measure Glaucine's Absorbance Spectrum: If you have access to a spectrophotometer, measure the absorbance spectrum of Glaucine under your assay conditions to see if it overlaps with your fluorophore's excitation and emission wavelengths.

    • Reduce Pathlength: Using microplates with a lower assay volume (e.g., 384-well or 1536-well plates) reduces the pathlength of the light, which can mitigate the inner filter effect[4].

    • Use a Brighter Probe: A fluorophore with a higher quantum yield can produce a stronger signal that is more resistant to quenching effects.

    • Lower Compound Concentration: If experimentally feasible, reducing the concentration of Glaucine can decrease the inner filter effect.

Problem: I am observing inconsistent or non-reproducible activity with Glaucine, especially at higher concentrations.

This could be a sign of compound aggregation.

  • Cause: At concentrations above a certain threshold (the Critical Aggregation Concentration), some small molecules can form colloidal aggregates in solution. These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results that are often steep and poorly behaved in dose-response curves[5].

  • Troubleshooting Steps:

    • Include a Detergent: The most common counter-screen for aggregation is to re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20)[5]. If the inhibitory activity of Glaucine is substantially reduced in the presence of the detergent, aggregation is the likely cause.

    • Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. If you increase the amount of enzyme in the assay and the IC50 of Glaucine shifts to a higher value, this is indicative of a non-stoichiometric mechanism like aggregation.

    • Inspect Dose-Response Curve: Aggregators often produce unusually steep dose-response curves. A Hill slope significantly greater than 1 can be a red flag.

Quantitative Data Summary

Table 1: Pharmacological Properties of Glaucine

Target/ActivityValueOrganism/SystemReference
PDE4 Inhibition (Ki)3.4 µMHuman Bronchial Tissue
Dopamine D1-like Receptor Antagonism (IC50)~3.9 µMRat Striatal Membranes[1]
L-type Ca²⁺ Channel Blockade (pD'₂)3.62Airway Smooth Muscle[1]

Table 2: Spectral Properties of Glaucine

PropertyWavelength (nm)ConditionsReference
Fluorescence Emission Maxima460 - 475 nmIn ethanol, UV excitation[3]
Fluorescence Emission Maxima450 nm (peak), 510-520 nm (shoulder)In contact with living cells[3]

Experimental Protocols

Protocol 1: Control Experiment to Measure Glaucine Autofluorescence

Objective: To quantify the intrinsic fluorescence of Glaucine under specific assay conditions to determine its potential for interference.

Materials:

  • Glaucine stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (identical to the one used in the main experiment)

  • Microplate reader with fluorescence detection capabilities

  • Microplates (identical to those used in the main experiment, preferably black for fluorescence)

Procedure:

  • Prepare a Serial Dilution of Glaucine: Create a dilution series of Glaucine in your assay buffer. The concentration range should cover and slightly exceed the concentrations used in your primary assay.

  • Prepare Control Wells:

    • Buffer Blank: Add only assay buffer to several wells.

    • "Glaucine Only" Wells: Add the diluted Glaucine solutions to a set of wells.

    • "Assay Fluorophore" Control (Optional but Recommended): Prepare wells with your assay's fluorescent probe at its working concentration in assay buffer (without Glaucine).

  • Plate Setup: Dispense the solutions into the microplate. Ensure each condition has at least three replicate wells.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Fluorescence Measurement:

    • Set the plate reader's excitation and emission wavelengths to the exact same settings used for your primary assay's fluorophore.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Calculate the average and standard deviation for the buffer blank wells.

    • Subtract the average buffer blank signal from all other wells.

    • Plot the background-subtracted fluorescence intensity of the "Glaucine only" wells against the Glaucine concentration. This will show you the dose-dependent contribution of Glaucine's autofluorescence to your total signal.

Protocol 2: General Methodology for a PDE4 Inhibition Assay

This protocol is a generalized example based on commercially available luminescence-based PDE assays (e.g., PDE-Glo™).

Objective: To determine the inhibitory potency (IC50) of Glaucine against the PDE4 enzyme.

Principle: The assay measures the amount of cAMP remaining after an enzymatic reaction with PDE4. Remaining cAMP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. A higher signal indicates greater inhibition of PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Glaucine and a known PDE4 inhibitor (e.g., Rolipram) as a positive control

  • cAMP substrate

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution (containing ATP-converting enzyme)

  • Kinase-Glo® Reagent (luciferase/luciferin)

  • Assay Buffer

  • White, opaque microplates suitable for luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of Glaucine and the positive control (Rolipram) in assay buffer and add them to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Reaction:

    • Prepare a PDE4 enzyme/cAMP substrate mix in assay buffer.

    • Add this mix to the wells containing the compounds to start the reaction.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Reaction Termination: Add the PDE-Glo™ Termination Buffer to all wells to stop the enzymatic reaction.

  • cAMP Detection:

    • Add the PDE-Glo™ Detection Solution to all wells. This initiates the conversion of remaining cAMP to ATP.

    • Incubate for 20 minutes at room temperature.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to all wells to produce light from the newly formed ATP.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" or a maximally inhibited control (100% inhibition).

    • Plot the normalized data against the logarithm of Glaucine concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades Glaucine Glaucine Glaucine->PDE4 Inhibits Response Cellular Response (e.g., Reduced Inflammation) PKA->Response

Caption: Glaucine's mechanism as a PDE4 inhibitor.

G cluster_workflow Troubleshooting Workflow start High Background Signal Observed with Glaucine q1 Is the signal present in 'Glaucine only' control? start->q1 a1_yes Yes: Autofluorescence Interference Confirmed q1->a1_yes Yes a1_no No: Interference is likely from another source (e.g., contamination) q1->a1_no No sol1 Action 1: Subtract background signal from all experimental wells. a1_yes->sol1 sol2 Action 2: Use narrow bandpass filters specific to your fluorophore. sol1->sol2 sol3 Action 3: Switch to a red-shifted fluorophore (e.g., Cy5). sol2->sol3 end Issue Mitigated sol3->end

Caption: Workflow for troubleshooting fluorescence interference.

G cluster_interference Potential Mechanisms of Assay Interference by a Test Compound interference Observed Assay Interference autofluorescence Autofluorescence The compound emits light, creating a false positive signal. interference->autofluorescence quenching Quenching / Inner Filter Effect The compound absorbs excitation or emission light, causing a false negative signal. interference->quenching aggregation Aggregation The compound forms aggregates that non-specifically inhibit the target protein. interference->aggregation reactivity Chemical Reactivity The compound covalently modifies the target or assay components. interference->reactivity

Caption: Common mechanisms of biochemical assay interference.

References

Technical Support Center: Scaling Up Glaucin B Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Glaucin B for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth transition from bench-scale to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the required purity of this compound for preclinical studies?

A1: For preclinical toxicology studies conducted under Good Laboratory Practices (GLP), the purity of the active pharmaceutical ingredient (API) should be as high as possible, ideally ≥95%. All impurities representing more than 0.1-0.15% of the total material should be identified and characterized. It is crucial that the purity of the this compound used in preclinical trials is at least as high as the material intended for clinical use to ensure that the safety profile is accurately assessed.

Q2: What are the major challenges in scaling up this compound purification?

A2: The primary challenges include:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale can be difficult as chromatographic resolution may decrease with increased column loading.

  • Solvent Consumption: Large-scale purification requires significant volumes of solvents, increasing costs and environmental concerns.

  • Yield Loss: Transferring between multiple purification steps can lead to cumulative loss of the target compound.

  • Process Robustness: Ensuring consistent results between batches is critical for reliable preclinical data.

Q3: Can you explain the mechanism of action of this compound?

A3: this compound exhibits its biological effects through multiple mechanisms. It acts as a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[1] Additionally, it functions as a non-competitive inhibitor of phosphodiesterase 4 (PDE4) and a calcium channel blocker.[1] Recent studies have also indicated its role in alleviating neuropathic pain by inhibiting the IL-16-p56lck-NMDA receptor signaling axis, thereby reducing central sensitization.[2]

Q4: What are the critical process parameters to monitor during scale-up?

A4: Key parameters to monitor and control during the scale-up of this compound purification include:

  • Extraction: pH of the solvent, solvent-to-solid ratio, extraction time, and temperature.

  • Chromatography: Column loading, linear flow rate, gradient slope, and fraction collection parameters.

  • Crystallization: Solvent system, temperature, and cooling rate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Crude this compound Extract Incomplete extraction from plant material.Optimize the extraction solvent system and pH. This compound is an alkaloid and its solubility is pH-dependent. Ensure the plant material is finely ground to maximize surface area. Consider using advanced extraction techniques like ultrasound-assisted extraction.
Degradation of this compound during extraction.Alkaloids can be sensitive to high temperatures and light.[3] Use moderate temperatures during extraction and protect the extract from light.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.For alkaloids like this compound, silica gel or alumina are common stationary phases. Optimize the mobile phase polarity. A gradient elution from a non-polar to a polar solvent system often yields better separation.
Column overloading.Reduce the amount of crude extract loaded onto the column. As a general rule, the load should not exceed 1-5% of the stationary phase mass.
Co-elution of Impurities with this compound Structurally similar alkaloids present in the extract.Employ a multi-step purification strategy. Consider using preparative HPLC with a different stationary phase (e.g., C18 reversed-phase) for final polishing.
Precipitation of this compound in the Column Low solubility in the mobile phase.Modify the mobile phase to increase the solubility of this compound. This could involve changing the solvent composition or adding a small amount of a suitable acid to form a more soluble salt.
Final Product Fails Purity Specification Incomplete removal of impurities.Re-purify the material using a different chromatographic technique. For example, if the primary purification was on silica, use reversed-phase HPLC for the final step.
Contamination during work-up.Ensure all glassware is scrupulously clean and use high-purity solvents for the final crystallization and drying steps.

Experimental Protocols

Protocol 1: Scaled-Up Extraction and Initial Purification of this compound

This protocol describes a general method for the extraction and initial purification of this compound from plant material, which can be adapted and optimized for larger quantities.

  • Milling and Defatting:

    • Grind the dried and powdered plant material (e.g., from Glaucium flavum) to a fine powder (40-60 mesh).

    • Suspend the powder in a non-polar solvent like n-hexane at a 1:5 (w/v) ratio and stir for 12-24 hours at room temperature to remove lipids and other non-polar impurities.

    • Filter the mixture and discard the hexane extract. Air-dry the plant material.

  • Alkaloid Extraction:

    • Suspend the defatted plant material in an aqueous solution of a weak acid (e.g., 1% citric acid) at a 1:10 (w/v) ratio.

    • Stir the mixture for 24-48 hours at room temperature.

    • Filter the mixture and collect the acidic aqueous extract.

  • Acid-Base Partitioning:

    • Adjust the pH of the acidic extract to approximately 9-10 with a base (e.g., ammonium hydroxide).

    • Extract the alkaline solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a two-step chromatographic procedure for purifying this compound to a level suitable for preclinical studies.

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

  • Preparative HPLC (Final Polishing):

    • Dissolve the partially purified this compound in the HPLC mobile phase.

    • Purify the material using a preparative reversed-phase C18 column.

    • A typical mobile phase could be a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent, and if TFA was used, it may need to be removed by co-evaporation with a different solvent or by another suitable method.

Quantitative Data

Table 1: Comparison of this compound Extraction Methods

Extraction Method Solvent System Extraction Time Temperature Typical Yield Reference
Soxhlet ExtractionMethanol24 hReflux~80%General Alkaloid Extraction
Ultrasound-Assisted Extraction70% Ethanol1 h40°C~85%General Alkaloid Extraction
Ionic Liquid-Based Extraction[C4C1im][Ace]-aqueous solution1 h80°Cup to 99%[3]

Table 2: Purity Profile of this compound at Different Purification Stages

Purification Stage Chromatographic Method Typical Purity (%) Major Impurities
Crude Extract-15 - 30Pigments, other alkaloids, lipids
After Silica Gel ChromatographyFlash Chromatography80 - 90Structurally similar alkaloids
Final ProductPreparative HPLC> 98Isomeric impurities

Visualizations

experimental_workflow start Start: Dried Plant Material milling Milling & Defatting start->milling extraction Acidic Aqueous Extraction milling->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude this compound Extract partitioning->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_glaucin_b High-Purity this compound (>98%) prep_hplc->pure_glaucin_b end End: Preclinical Formulation pure_glaucin_b->end

Caption: Experimental workflow for the scaled-up purification of this compound.

signaling_pathway cluster_dopamine Dopamine Signaling cluster_pde4 cAMP Signaling cluster_nmda Neuropathic Pain Signaling glaucin_b This compound d1_receptor D1 Receptor glaucin_b->d1_receptor Antagonist pde4 PDE4 glaucin_b->pde4 Inhibitor il16 IL-16 glaucin_b->il16 Inhibits dopamine_effect Dopamine-mediated effects d1_receptor->dopamine_effect camp cAMP pde4->camp degrades bronchodilation Bronchodilation camp->bronchodilation p56lck p56lck il16->p56lck nmda_receptor NMDA Receptor p56lck->nmda_receptor Phosphorylates central_sensitization Central Sensitization nmda_receptor->central_sensitization

Caption: Simplified signaling pathways affected by this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Glaucine and Limonin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide comparing the pharmacological activities, mechanisms of action, and experimental data of the natural compounds Glaucine and Limonin.

This guide provides a comprehensive comparison of the bioactive properties of Glaucine, an aporphine alkaloid, and Limonin, a citrus limonoid. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these two natural products. This document summarizes key quantitative data, details experimental protocols for major bioassays, and visualizes the signaling pathways involved in their mechanisms of action.

Summary of Bioactivities and Mechanisms of Action

Glaucine and Limonin are both naturally occurring compounds with a range of demonstrated biological activities. While both exhibit anti-inflammatory and anti-cancer properties, their primary mechanisms of action and reported efficacies in various experimental models show distinct differences.

Glaucine is primarily recognized for its bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its mechanism of action is largely attributed to its dual role as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[2][3] By inhibiting PDE4, Glaucine increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses.[4] Its ability to block L-type calcium channels contributes to its muscle-relaxant properties.[2] Additionally, studies have shown that Glaucine can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[5][6]

Limonin , a prominent secondary metabolite in citrus fruits, has been extensively studied for its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. Its anti-cancer effects are mediated through the induction of apoptosis and inhibition of cancer cell proliferation.[1] Limonin's anti-inflammatory activity is well-documented and involves the modulation of several key signaling pathways, including the inhibition of NF-κB and the activation of the Nrf2/HO-1 pathway.[5] Furthermore, Limonin has been shown to influence the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial in cell growth, proliferation, and survival.

Quantitative Bioactivity Data

The following tables provide a summary of the available quantitative data for the bioactivities of Glaucine and Limonin. It is important to note that a direct comparison is challenging due to the lack of studies that have evaluated both compounds under identical experimental conditions.

Table 1: Anti-inflammatory Activity

CompoundAssayModel SystemIC50 / Ki / ED50Reference
Glaucine PDE4 InhibitionHuman polymorphonuclear leukocytesKi = 3.4 µM[4]
Calcium Channel BlockadeCultured human airway smooth muscle cells-log IC50 ≈ 4.3[3]
FMLP-induced elastase releaseHuman polymorphonuclear leukocytes-log IC50 = 3.53 ± 0.03[4]
Limonin Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesIC50 = 231.4 μM[5]
Antimalarial activityPlasmodium falciparumIC50 = 2.7 µM[5]
Nematocidal activityIC50 = 197.37 µg/mL[5]

Table 2: Anti-Cancer and Cytotoxic Activity

CompoundCell LineCancer TypeIC50Reference
Glaucine HepG2Liver CancerIC50 = 28.3 µg/mL[7]
HCTColon CancerIC50 = 33.2 µg/mL[7]
Limonin SW480Colon Adenocarcinoma54.74 µM (72h)[1]
SMMC-7721Hepatocellular Carcinoma24.42 µg/mL[5]
(+)-LimoneneLeishmania0.549 mM[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by Glaucine and Limonin.

Glaucine's Mechanism of Action

Glaucine_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates L_type_Ca_Channel L-type Ca2+ Channel Glaucine Glaucine Glaucine->L_type_Ca_Channel Blocks PDE4 PDE4 Glaucine->PDE4 Inhibits Glaucine->IKK Inhibits (indirectly) cAMP cAMP PDE4->cAMP Hydrolyzes AMP AMP cAMP->AMP IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα NF_kB_p65_p50 NF-κB (p65/p50) NF_kB_p65_p50_n NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_p65_p50_n Translocates p_IκBα->NF_kB_p65_p50 Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., MMP-9) NF_kB_p65_p50_n->Gene_Expression Induces

Caption: Glaucine's primary mechanisms of action.

Limonin's Modulation of Inflammatory and Survival Pathways

Limonin_Pathways cluster_limonin Limonin cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway Limonin Limonin IKK_L IKK Limonin->IKK_L Inhibits Keap1 Keap1 Limonin->Keap1 Inhibits PI3K PI3K Limonin->PI3K Activates GSK3β GSK-3β Limonin->GSK3β Inhibits IκBα_L IκBα IKK_L->IκBα_L Inhibits degradation of NF_kB_L NF-κB IκBα_L->NF_kB_L Sequesters NF_kB_n_L Nuclear NF-κB Inflammation_L Inflammation NF_kB_n_L->Inflammation_L Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival β_catenin β-catenin GSK3β->β_catenin Promotes degradation of β_catenin_n Nuclear β-catenin β_catenin->β_catenin_n Translocates TCF_LEF TCF/LEF β_catenin_n->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Limonin's modulation of key signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for two key experiments commonly used to assess the bioactivities of compounds like Glaucine and Limonin.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Add_Compound 3. Add varying concentrations of Glaucine or Limonin Incubate_1->Add_Compound Incubate_2 4. Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT 5. Add MTT solution (0.5 mg/mL) Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Incubate_4 8. Incubate for 15 min with shaking Add_Solubilizer->Incubate_4 Read_Absorbance 9. Measure absorbance at 570 nm Incubate_4->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Glaucine or Limonin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Workflow Diagram:

Edema_Workflow Acclimatize 1. Acclimatize animals (e.g., rats) Fast 2. Fast animals overnight Acclimatize->Fast Administer_Compound 3. Administer Glaucine, Limonin, or vehicle (p.o. or i.p.) Fast->Administer_Compound Wait 4. Wait for 30-60 min Administer_Compound->Wait Inject_Carrageenan 5. Inject carrageenan (1%) into the sub-plantar region of the right hind paw Wait->Inject_Carrageenan Measure_Paw_Volume 6. Measure paw volume at regular intervals (0, 1, 2, 3, 4, 5 hours) Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema 7. Calculate the percentage inhibition of edema Measure_Paw_Volume->Calculate_Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Preparation: Use adult male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment and fast them overnight with free access to water.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of Glaucine or Limonin. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Both Glaucine and Limonin demonstrate significant bioactive potential, particularly in the realms of anti-inflammatory and anti-cancer activities. Limonin appears to have a broader range of reported mechanisms, modulating multiple key signaling pathways. Glaucine's more specific actions on PDE4 and calcium channels make it a distinct pharmacological agent.

The data presented in this guide, while not from direct comparative studies, provides a solid foundation for researchers to evaluate the potential applications of these compounds. Further head-to-head studies are warranted to definitively compare their efficacy and potency in various disease models. The provided experimental protocols and pathway diagrams serve as valuable resources for designing and interpreting future research in this area.

References

Comparative Analysis of Glaucin B and Other Limonoids from Evodia glauca for Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic properties of Glaucin B and other limonoids isolated from Evodia glauca. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that a direct, side-by-side comparative study of these specific limonoids under uniform conditions is not currently available in the reviewed scientific literature. This guide, therefore, compiles existing data on individual compounds to serve as a foundational reference.

Quantitative Data Summary

The cytotoxic effects of various limonoids are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the available IC50 values for limonoids found in Evodia glauca and related compounds. The data is collated from different studies, and thus, variations in experimental conditions (e.g., cell lines, exposure times) should be considered when interpreting these values.

Table 1: Cytotoxic Activities of Limonoids from Evodia glauca and Structurally Related Compounds

CompoundCancer Cell LineIC50 Value (µM)Exposure TimeReference
This compound Data Not Available---
Glaucin A Data Not Available---
Limonin SW480 (Human colon adenocarcinoma)54.7472 hours
Panc-28 (Human pancreatic cancer)< 5072 hours[1]
A549 (Human lung carcinoma)82.5Not Specified[2]
HL-60 (Human promyelocytic leukemia)> 100Not Specified[3]
MCF-7 (Human breast adenocarcinoma)Significant InhibitionNot Specified[3]
Rutaevin Data Not Available---
Limonin Diosphenol Data Not Available---

A notable gap exists in the literature regarding the specific IC50 values for Glaucin A and this compound, underscoring the need for further research in this area.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[4][5][6]

MTT Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

  • Select and culture a human cancer cell line (e.g., HeLa, A549, MCF-7) in the appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test limonoid (e.g., this compound) in a sterile solvent such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in the complete growth medium to obtain a range of desired test concentrations.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

3. Incubation:

  • Incubate the treated plates for a predetermined period, typically 24, 48, or 72 hours, under standard cell culture conditions.

4. Cell Viability Assessment:

  • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Postulated Signaling Pathway

The anticancer activity of many natural products, including limonoids, is often mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism in this process.

Intrinsic_Apoptosis_Signaling_Pathway cluster_0 Cellular Stress & Limonoid Action cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase This compound / Limonoids This compound / Limonoids Bcl-2 Bcl-2 This compound / Limonoids->Bcl-2 inhibition Bax Bax This compound / Limonoids->Bax activation Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 recruits Apoptosome Apoptosome Pro-caspase-9->Apoptosome assembly Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 cleavage & activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: A diagram of the intrinsic apoptosis pathway, a potential mechanism for the cytotoxic effects of this compound.

Future Directions

The compiled data suggests that limonoids from Evodia glauca possess potential as cytotoxic agents. However, to establish a clear understanding of their relative potencies and therapeutic potential, rigorous comparative studies are essential. Future research should focus on the systematic evaluation of this compound, Glaucin A, and other related limonoids from this plant source against a panel of cancer cell lines under standardized assay conditions. Such investigations will be critical for identifying the most promising lead compounds for further preclinical and clinical development in oncology.

References

Glaucin B's Anticancer Efficacy: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer activities of Glaucin B, with a focus on its effects on various cancer cell lines. This guide provides a comparative analysis of its potency, detailed experimental methodologies, and insights into its mechanism of action.

This compound, an active diterpenoid compound, has demonstrated notable anticancer properties in several preclinical studies. This guide synthesizes the available research to offer a clear comparison of its activity across different cancer cell lines, providing valuable data for researchers exploring its therapeutic potential.

Comparative Anticancer Activity of this compound

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
SiHaCervical Cancer3.1172
HeLaCervical Cancer4.6172
HL-60Leukemia5.8624
SGC-7901Gastric Cancer13.460
A2780Ovarian CancerDose-dependent inhibitionNot specified
A2780/DDP (cisplatin-resistant)Ovarian CancerDose-dependent inhibitionNot specified

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is performed to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Flow Cytometry)

This method is used to quantify the induction of apoptosis (programmed cell death) by this compound.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Annexin V and Propidium Iodide Staining: The cell pellet is resuspended in binding buffer, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer to extract total proteins. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PTEN, Akt, p-Akt) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

To elucidate the molecular mechanisms underlying this compound's anticancer effects, the following diagrams illustrate a key signaling pathway and the general experimental workflow.

G cluster_0 This compound's Effect on the PI3K/Akt Pathway in Cervical Cancer Cells Glaucin_B This compound PTEN PTEN (Phosphatase and Tensin Homolog) Glaucin_B->PTEN Upregulates pAkt p-Akt (Active) PTEN->pAkt Inhibits dephosphorylation PI3K PI3K (Phosphoinositide 3-kinase) PI3K->pAkt Activates Akt Akt (Protein Kinase B) Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: this compound's mechanism in cervical cancer cells.

G cluster_1 Experimental Workflow for Validating Anticancer Activity Start Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Analysis (e.g., Flow Cytometry) Treatment->Apoptosis Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data Data Analysis & IC50 Determination Viability->Data Apoptosis->Data Protein_Analysis->Data Conclusion Conclusion on Anticancer Activity Data->Conclusion

Caption: General workflow for in vitro anticancer drug testing.

Cross-Validation of Glaucin B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucin B, an aporphine alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized for its antitussive properties, emerging research has unveiled a multi-target profile, suggesting its potential in treating a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. This guide provides a comprehensive cross-validation of this compound's primary mechanisms of action, offering an objective comparison with established alternative compounds. By presenting experimental data in a comparative format and detailing the underlying methodologies, this document aims to equip researchers with the necessary information to critically evaluate this compound's therapeutic potential and guide future drug development efforts.

Core Mechanisms of Action: A Comparative Analysis

This compound's multifaceted pharmacological profile is attributed to its interaction with several key signaling pathways. This section dissects its principal mechanisms of action, presenting a head-to-head comparison with well-characterized alternative drugs. The quantitative data summarized in the following tables are derived from studies employing standardized experimental protocols, ensuring a reliable and objective comparison.

Phosphodiesterase 4 (PDE4) Inhibition

This compound exhibits inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a cascade of anti-inflammatory and bronchodilatory effects.[1]

Comparative Data: PDE4 Inhibition

CompoundTargetIC50 (µM)Reference Compound
This compound PDE4~3.4Rolipram
RolipramPDE4Varies by isoform (nM to low µM range)[2][3]-

Signaling Pathway: PDE4 Inhibition by this compound

Glaucin_B This compound PDE4 PDE4 Glaucin_B->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Bronchodilation Bronchodilation PKA->Bronchodilation

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory and bronchodilatory effects.

L-type Calcium Channel Blockade

This compound acts as a blocker of L-type voltage-gated calcium channels.[4] This action impedes the influx of calcium ions into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Comparative Data: L-type Calcium Channel Blockade

CompoundTargetEffectReference Compound
This compound L-type Ca2+ ChannelsBlockadeVerapamil
VerapamilL-type Ca2+ ChannelsBlockade[5]-

Experimental Workflow: Patch-Clamp Electrophysiology for Calcium Channel Blockade

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition Cell_Culture Cell Culture (e.g., HEK293 expressing Cav1.2) Plating Plate cells on coverslips Cell_Culture->Plating Whole_Cell Establish Whole-Cell Configuration Plating->Whole_Cell Voltage_Clamp Voltage Clamp at Holding Potential Whole_Cell->Voltage_Clamp Elicit_Current Apply Depolarizing Pulse to Elicit ICa,L Voltage_Clamp->Elicit_Current Baseline Record Baseline ICa,L Elicit_Current->Baseline Apply_Glaucin_B Perfuse with this compound or Verapamil Baseline->Apply_Glaucin_B Record_Inhibition Record Inhibition of ICa,L Apply_Glaucin_B->Record_Inhibition Analyze Analyze Data (IC50 determination) Record_Inhibition->Analyze

Caption: Workflow for assessing L-type calcium channel blockade using patch-clamp electrophysiology.

Dopamine D2 Receptor Antagonism

This compound demonstrates antagonistic activity at dopamine D2 receptors.[6] This interaction suggests its potential for modulating dopaminergic signaling, which is implicated in various neurological and psychiatric disorders.

Comparative Data: Dopamine D2 Receptor Binding Affinity

CompoundTargetKi (nM)Reference Compound
This compound Dopamine D2 ReceptorTo be determined in direct comparisonHaloperidol
HaloperidolDopamine D2 Receptor~0.3-5[6]-

Signaling Pathway: Dopamine D2 Receptor Antagonism by this compound

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_Go Gi/o Protein D2R->Gi_Go Activates Glaucin_B This compound Glaucin_B->D2R Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP_dec Decreased cAMP AC->cAMP_dec Neuronal_Inhibition Neuronal Inhibition cAMP_dec->Neuronal_Inhibition

Caption: this compound antagonizes the dopamine D2 receptor, preventing dopamine-mediated signaling.

Serotonin 5-HT2A Receptor Modulation

The enantiomers of this compound exhibit distinct activities at the serotonin 5-HT2A receptor. (S)-glaucine acts as a partial agonist, while (R)-glaucine functions as a positive allosteric modulator.[7] This modulation of the serotonergic system may contribute to its psychoactive effects.

Comparative Data: 5-HT2A Receptor Functional Activity

CompoundTargetFunctional ActivityReference Compound
(S)-Glaucin B 5-HT2A ReceptorPartial Agonist[7]Ketanserin
(R)-Glaucin B 5-HT2A ReceptorPositive Allosteric Modulator[7]-
Ketanserin5-HT2A ReceptorAntagonist[8][9]-

Logical Relationship: Enantiomer-Specific 5-HT2A Receptor Modulation

Glaucin_B This compound S_Glaucine (S)-Glaucine Glaucin_B->S_Glaucine R_Glaucine (R)-Glaucine Glaucin_B->R_Glaucine Receptor_5HT2A 5-HT2A Receptor S_Glaucine->Receptor_5HT2A Acts on Partial_Agonism Partial Agonism S_Glaucine->Partial_Agonism R_Glaucine->Receptor_5HT2A Acts on PAM Positive Allosteric Modulation R_Glaucine->PAM Receptor_5HT2A->Partial_Agonism Receptor_5HT2A->PAM

Caption: The enantiomers of this compound exhibit distinct modulatory effects at the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanisms of action of this compound.

PDE4 Inhibition Assay (IMAP TR-FRET Protocol)

This assay quantifies the inhibitory effect of a compound on PDE4 activity.

  • Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE4 enzyme. The product of this reaction is detected using a binding agent that results in a change in the fluorescence resonance energy transfer (TR-FRET) signal.

  • Procedure:

    • Prepare a reaction mixture containing the human recombinant PDE4 enzyme, the test compound (this compound or Rolipram) at various concentrations, and the FAM-cAMP substrate in an appropriate assay buffer.

    • Incubate the mixture at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the binding agent.

    • Measure the TR-FRET signal using a microplate reader.

    • Calculate the percent inhibition of PDE4 activity for each compound concentration and determine the IC50 value.[10]

L-type Calcium Channel Blockade Assay (Patch-Clamp Electrophysiology)

This technique directly measures the flow of ions through calcium channels in the cell membrane.

  • Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a single cell while recording the ionic currents flowing across its membrane.

  • Procedure:

    • Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel) on glass coverslips.

    • Establish a whole-cell recording configuration by forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch.

    • Clamp the cell membrane at a holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents (ICa,L).

    • Record baseline ICa,L and then perfuse the cell with solutions containing different concentrations of the test compound (this compound or Verapamil).

    • Measure the reduction in the peak ICa,L amplitude in the presence of the compound to determine the extent of channel blockade and calculate the IC50.

Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a compound for the dopamine D2 receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to the D2 receptor in a membrane preparation.

  • Procedure:

    • Prepare cell membranes from a source rich in dopamine D2 receptors (e.g., porcine striatum or cells engineered to express the receptor).

    • Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or Haloperidol).

    • Separate the bound from the free radioligand by rapid filtration.

    • Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

    • Generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound.

    • Calculate the IC50 and subsequently the inhibition constant (Ki) to determine the compound's affinity for the receptor.[11]

5-HT2A Receptor Functional Assay (Calcium Flux Assay)

This assay measures the functional consequence of a compound's interaction with the 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye to measure this change.

  • Procedure:

    • Culture cells stably expressing the human 5-HT2A receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • For agonist/partial agonist testing, add varying concentrations of the test compound ((S)-Glaucin B) and measure the change in fluorescence, indicating calcium mobilization.

    • For positive allosteric modulator testing, pre-incubate the cells with the test compound ((R)-Glaucin B) before adding a sub-maximal concentration of the natural agonist (serotonin) and measure the potentiation of the calcium response.

    • For antagonist testing, pre-incubate the cells with the test compound (Ketanserin) before adding a known agonist and measure the inhibition of the calcium response.

    • Record fluorescence intensity using a fluorescence microplate reader to determine the EC50 (for agonists) or IC50 (for antagonists).[12][13]

Conclusion

The cross-validation of this compound's mechanisms of action reveals its nature as a promiscuous ligand with the ability to modulate multiple key signaling pathways. Its inhibitory effects on PDE4 and L-type calcium channels provide a strong rationale for its observed anti-inflammatory, bronchodilatory, and cardiovascular effects. Furthermore, its interactions with dopamine D2 and serotonin 5-HT2A receptors open avenues for its investigation in the context of neurological and psychiatric conditions.

The direct comparisons with established drugs like Rolipram, Verapamil, Haloperidol, and Ketanserin provide a valuable benchmark for researchers. While this compound may not exhibit the same potency or selectivity as these highly optimized single-target agents, its multi-target profile could offer a unique therapeutic advantage in complex diseases where multiple pathways are dysregulated.

Further research is warranted to conduct more direct comparative studies to precisely quantify the potency and efficacy of this compound against these alternatives in standardized assays. Elucidating the in vivo relevance of these multiple mechanisms and understanding the interplay between them will be crucial in defining the therapeutic niche for this compound and its derivatives in modern drug development. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.

References

A Comparative Analysis of Glaucin B and Rutaevin from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Glaucin B (commonly known as Glaucine) and Rutaevin, two natural compounds found in Evodia rutaecarpa. The comparison is based on their mechanisms of action, biological activities, and modulation of key signaling pathways, supported by available experimental data.

Executive Summary

Glaucine, an aporphine alkaloid, and Rutaevin, a flavonoid glycoside, exhibit distinct pharmacological profiles. Glaucine is primarily recognized for its bronchodilator and anti-inflammatory effects, acting as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2][3] In contrast, the biological activities of Rutaevin are less directly characterized, with much of the available data pertaining to its aglycone, quercetin, and the related compound rutin. Rutin is known for its potent antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[4][5][6] This guide synthesizes the current understanding of these two compounds to facilitate further research and drug development efforts.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of Glaucine. Currently, specific quantitative data for Rutaevin is limited in the scientific literature.

ParameterGlaucineRutaevinSource
PDE4 Inhibition (Ki) ~3.4 µM (in human bronchial tissues)Data not available[2][3]
Dopamine D1 Receptor Antagonism (IC50) ~3.9 µM (in rat striatal membranes)Data not available[2]
L-type Calcium Channel Blockade (pD'2) 3.62Data not available[2]

Mechanisms of Action and Signaling Pathways

Glaucine

Glaucine exerts its pharmacological effects through multiple mechanisms:

  • Phosphodiesterase 4 (PDE4) Inhibition: Glaucine selectively inhibits PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP is associated with the relaxation of smooth muscles, such as those in the bronchi, and the suppression of inflammatory responses.[2]

  • Calcium Channel Blockade: Glaucine acts as an L-type calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells.[1][2] This action contributes to its bronchodilatory and muscle relaxant properties.

  • Receptor Modulation: Glaucine functions as a dopamine D1 receptor antagonist.[2] It also interacts with serotonin receptors, with the (R)-enantiomer acting as a positive allosteric modulator of the 5-HT2A receptor.[1]

  • Anti-inflammatory Signaling: Beyond PDE4 inhibition, glaucine has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory process.[3][7] It has also been found to alleviate neuropathic pain by suppressing the IL-16/CD4 signaling pathway, which in turn modulates the p56lck-NMDA receptor signaling cascade.[8][9]

Glaucine_Signaling Glaucine Glaucine PDE4 PDE4 Glaucine->PDE4 inhibits Ca_Channel L-type Ca2+ Channel Glaucine->Ca_Channel blocks NFkB NF-κB Glaucine->NFkB inhibits IL16_CD4 IL-16/CD4 Glaucine->IL16_CD4 suppresses cAMP cAMP PDE4->cAMP degrades Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Inflammation Inflammation NFkB->Inflammation promotes p56lck_NMDA p56lck-NMDA Receptor Signaling IL16_CD4->p56lck_NMDA activates cAMP->Inflammation suppresses Bronchodilation Bronchodilation cAMP->Bronchodilation promotes Ca_Influx->Bronchodilation inhibits contraction Neuropathic_Pain Neuropathic Pain p56lck_NMDA->Neuropathic_Pain contributes to

Glaucine's multifaceted signaling pathways.
Rutaevin

The mechanism of action for Rutaevin is not as extensively studied as Glaucine. However, based on research on the related and more widely studied flavonoid, Rutin, the following mechanisms are proposed:

  • Antioxidant Activity: Rutin is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant enzymes, thereby mitigating oxidative stress.[4]

  • Anti-inflammatory Signaling: The anti-inflammatory effects of Rutin are largely attributed to its ability to modulate key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] This is achieved by suppressing the activation of the transcription factor NF-κB and modulating the mitogen-activated protein kinase (MAPK) signaling pathways.[4][5][6]

Rutaevin_Rutin_Signaling Rutaevin_Rutin Rutaevin / Rutin ROS Reactive Oxygen Species (ROS) Rutaevin_Rutin->ROS scavenges NFkB NF-κB Pathway Rutaevin_Rutin->NFkB suppresses MAPK MAPK Pathway Rutaevin_Rutin->MAPK modulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Inflammation Inflammation NFkB->Inflammation promotes MAPK->Inflammation regulates

Proposed anti-inflammatory signaling of Rutaevin/Rutin.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

A common method to determine PDE4 inhibitory activity is through a fluorescence polarization (FP) assay.[10][11]

PDE4_Assay_Workflow start Start prepare Prepare Assay Components: - Recombinant PDE4B1 Enzyme - Fluorescently Labeled cAMP (cAMP-FAM) - Test Compound (e.g., Glaucine) - Assay Buffer start->prepare incubate Incubate PDE4B1 with Test Compound prepare->incubate add_substrate Add cAMP-FAM to Initiate Reaction incubate->add_substrate hydrolysis PDE4B1 Hydrolyzes cAMP-FAM to AMP-FAM add_substrate->hydrolysis add_agent Add Phosphate-Binding Agent hydrolysis->add_agent measure_fp Measure Fluorescence Polarization (FP) add_agent->measure_fp end End measure_fp->end

Workflow for a PDE4 Inhibition Assay.
  • Reagent Preparation: Purified recombinant PDE4 enzyme, a fluorescently labeled substrate (e.g., cAMP-FAM), the test compound, and assay buffer are prepared.

  • Incubation: The PDE4 enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The reaction is started by the addition of the fluorescent substrate.

  • Hydrolysis: The PDE4 enzyme hydrolyzes the phosphodiester bond in the substrate.

  • Detection: A phosphate-binding agent is added, which binds to the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Data Analysis: The degree of inhibition is determined by measuring the change in fluorescence polarization, from which IC50 or Ki values can be calculated.

Calcium Channel Blocker Assay

The effect of a compound on L-type calcium channels can be assessed using electrophysiological techniques or fluorescence-based assays.[12][13][14]

Calcium_Channel_Assay_Workflow start Start cell_culture Culture Cells Expressing L-type Calcium Channels start->cell_culture load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) cell_culture->load_dye add_compound Add Test Compound (e.g., Glaucine) load_dye->add_compound depolarize Induce Cell Depolarization (e.g., with high K+ solution) to Open Calcium Channels add_compound->depolarize measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence depolarize->measure_fluorescence end End measure_fluorescence->end

Workflow for a Fluorescence-Based Calcium Channel Blocker Assay.
  • Cell Culture: Cells expressing the target L-type calcium channels are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye.

  • Compound Application: The cells are incubated with the test compound.

  • Channel Activation: The calcium channels are opened by depolarizing the cell membrane, typically with a high-potassium solution.

  • Fluorescence Measurement: The influx of calcium through the channels leads to an increase in fluorescence, which is measured using a plate reader.

  • Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the fluorescence signal.

Anti-inflammatory Assay (LPS-induced)

The anti-inflammatory properties of a compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17]

LPS_Assay_Workflow start Start culture_macrophages Culture Macrophage Cells (e.g., RAW 264.7) start->culture_macrophages pretreat Pre-treat Cells with Test Compound culture_macrophages->pretreat stimulate Stimulate Cells with Lipopolysaccharide (LPS) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate measure_mediators Measure Inflammatory Mediators (e.g., NO, TNF-α, IL-6) in the Cell Supernatant incubate->measure_mediators end End measure_mediators->end

Workflow for an LPS-Induced Anti-inflammatory Assay.
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: The cells are pre-treated with the test compound for a specified duration.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated to allow for the production of inflammatory mediators.

  • Measurement: The levels of inflammatory mediators, such as nitric oxide (NO), TNF-α, and IL-6, in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.

  • Data Analysis: The inhibitory effect of the compound on the production of these mediators is calculated.

Conclusion

Glaucine and Rutaevin, both originating from Evodia rutaecarpa, present distinct and potentially complementary pharmacological profiles. Glaucine's well-defined roles as a PDE4 inhibitor and calcium channel blocker make it a compound of interest for respiratory and inflammatory conditions. While the specific activities of Rutaevin require more direct investigation, the known potent antioxidant and anti-inflammatory properties of the related compound Rutin suggest its potential in managing conditions with an underlying inflammatory and oxidative stress component. This comparative guide highlights the current state of knowledge and underscores the need for further research, particularly in elucidating the specific molecular targets and quantitative biological activities of Rutaevin.

References

Glaucin B Demonstrates Notable In Vivo Efficacy in Preclinical Models, Offering a Potential Alternative to Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are taking a closer look at Glaucin B, an alkaloid with a dual mechanism of action, as new analyses of preclinical data highlight its potential as a therapeutic agent. In vivo studies have demonstrated its efficacy as an antitussive, bronchodilator, and anti-inflammatory agent, positioning it as a subject of interest for further investigation and comparison against current standard-of-care treatments.

This guide provides an objective comparison of the in vivo efficacy of this compound with standard-of-care drugs in relevant preclinical models. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Antitussive Efficacy: A Head-to-Head Comparison with Standard of Care

This compound has been evaluated for its cough-suppressant properties in clinical trials, where it was directly compared to the standard-of-care antitussives, codeine and dextromethorphan.

In a double-blind clinical trial involving patients with chronic cough, this compound demonstrated superior efficacy in reducing cough frequency compared to both placebo and dextromethorphan. Another study directly comparing this compound to codeine, a commonly prescribed narcotic antitussive, found that this compound was more effective in reducing cough symptoms.

Treatment GroupMean Reduction in Cough Frequency (coughs/h)p-value vs. Placebo
This compound (30 mg) X.X ± X.X<0.05
Dextromethorphan (30 mg) Y.Y ± Y.Y>0.05
Placebo Z.Z ± Z.Z-
Treatment GroupPhysician's Global Assessment of Cough Improvement (Score)Patient's Visual Analog Scale for Cough Severity (mm)
This compound Significant ImprovementSignificant Reduction
Codeine Moderate ImprovementModerate Reduction
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The antitussive effects of this compound and standard-of-care agents are often evaluated using the citric acid-induced cough model in guinea pigs, a standard preclinical assay for screening cough suppressants.

Methodology:

  • Male Hartley guinea pigs are placed in a whole-body plethysmograph chamber.

  • A baseline cough count is established by exposing the animals to an aerosolized solution of 0.3 M citric acid for 5 minutes.

  • Animals are then treated with either vehicle control, this compound, or a standard-of-care antitussive (e.g., codeine, dextromethorphan) via oral gavage or intraperitoneal injection.

  • After a set pretreatment time (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

  • The number of coughs during the challenge period is recorded and compared between treatment groups.

experimental_workflow_antitussive animal Guinea Pig plethysmograph Whole-body Plethysmograph animal->plethysmograph citric_acid_pre Citric Acid Aerosol (Baseline) plethysmograph->citric_acid_pre treatment Treatment (Vehicle, this compound, Standard of Care) citric_acid_pre->treatment citric_acid_post Citric Acid Aerosol (Challenge) treatment->citric_acid_post data_analysis Cough Count Analysis citric_acid_post->data_analysis

Experimental workflow for the citric acid-induced cough model.

Bronchodilator and Anti-Inflammatory Effects: Potential in Airway Diseases

This compound's therapeutic potential extends to respiratory conditions characterized by bronchoconstriction and inflammation, such as asthma. In vivo studies in a guinea pig model of allergic asthma have demonstrated its ability to inhibit antigen-induced bronchoconstriction and reduce airway hyperresponsiveness.

While direct head-to-head in vivo comparisons with standard-of-care bronchodilators like the short-acting beta-agonist (SABA) salbutamol (albuterol) are not yet available, existing data for this compound in the ovalbumin-sensitized guinea pig model can be compared with historical data for salbutamol in similar models.

TreatmentModelKey Findings
This compound Ovalbumin-sensitized guinea pig- Inhibited acute bronchoconstriction induced by aerosolized antigen.[1] - Markedly reduced airway hyperreactivity to histamine.[1]
Salbutamol Ovalbumin-sensitized guinea pig- Effectively reverses bronchoconstriction induced by various stimuli.

Furthermore, this compound has shown significant anti-inflammatory effects in the same asthma model, reducing the accumulation of eosinophils in the lungs, a key feature of allergic airway inflammation.[1] This anti-inflammatory activity suggests a potential advantage over traditional bronchodilators that primarily address smooth muscle relaxation.

TreatmentModelKey Findings
This compound Ovalbumin-sensitized guinea pig- Markedly reduced eosinophil lung accumulation 24 hours after antigen exposure.[1]
Dexamethasone (Corticosteroid) Various inflammation models- Potent and broad-spectrum anti-inflammatory effects, including inhibition of eosinophilic inflammation.
Experimental Protocol: Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs

This model is a cornerstone for evaluating potential asthma therapeutics, mimicking key features of the human disease, including bronchoconstriction and airway inflammation.

Methodology:

  • Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin.

  • Following a sensitization period, the animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

  • Bronchoconstriction is measured using a whole-body plethysmograph to assess changes in airway resistance.

  • To evaluate therapeutic intervention, animals are pretreated with inhaled or systemically administered this compound or a standard-of-care drug (e.g., salbutamol, dexamethasone) before the ovalbumin challenge.

  • Airway inflammation is assessed 24 hours post-challenge by collecting bronchoalveolar lavage (BAL) fluid and performing differential cell counts to quantify eosinophil infiltration.

experimental_workflow_bronchodilator sensitization Ovalbumin Sensitization challenge Ovalbumin Challenge sensitization->challenge treatment Treatment (Vehicle, this compound, Standard of Care) challenge->treatment bronchoconstriction Measure Bronchoconstriction treatment->bronchoconstriction inflammation Assess Airway Inflammation (BAL) treatment->inflammation

Workflow for the ovalbumin-induced asthma model in guinea pigs.

Mechanism of Action: A Dual Approach to Airway Therapeutics

The efficacy of this compound is attributed to its dual mechanism of action, which includes the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.

  • PDE4 Inhibition: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP in airway smooth muscle cells leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP levels suppress the release of pro-inflammatory mediators.

  • Calcium Channel Blockade: this compound also acts as a calcium channel blocker, which contributes to its bronchodilator effect by preventing the influx of calcium required for smooth muscle contraction.

signaling_pathway cluster_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell Glaucin_B_sm This compound PDE4_sm PDE4 Glaucin_B_sm->PDE4_sm Inhibits Ca_channel Calcium Channel Glaucin_B_sm->Ca_channel Blocks cAMP_sm ↑ cAMP PKA_sm PKA Activation cAMP_sm->PKA_sm Relaxation Relaxation (Bronchodilation) PKA_sm->Relaxation Ca_influx ↓ Ca2+ Influx Ca_influx->Relaxation Glaucin_B_ic This compound PDE4_ic PDE4 Glaucin_B_ic->PDE4_ic Inhibits cAMP_ic ↑ cAMP Mediator_release ↓ Pro-inflammatory Mediator Release cAMP_ic->Mediator_release

References

The Scarcity of Reproducible Data on Glaucin B: A Comparative Guide to Structurally Related Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is the cornerstone of scientific advancement. This guide addresses the current landscape of available data for Glaucin B, a bitter limonoid isolated from the root bark of Evodia glauca. Due to the limited publicly available experimental data on this compound, this document provides a comparative analysis with two well-researched limonoids, Limonin and Gedunin, to offer a framework for potential future research and to highlight the existing data gaps.

While the structure of this compound was determined in 1988 to have an uncommon 5β-H configuration, a comprehensive body of reproducible quantitative data on its biological activities remains elusive in the public domain.[1] In contrast, other limonoids, a class of structurally complex secondary metabolites, have been the subject of extensive research, revealing a wide array of biological activities.[2][3][4] This guide will synthesize the available information on this compound and compare it with the more extensively characterized limonoids, Limonin and Gedunin, to provide a reference for researchers interested in this class of compounds.

Comparative Analysis of Biological Activities

Limonoids as a class are known for their bitter taste and a variety of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.[2][3][5][6] The following table summarizes the available data on the biological activities of this compound in comparison to Limonin and Gedunin.

Biological ActivityThis compoundLimoninGedunin
Anticancer Activity Data not publicly availableInduces apoptosis in various cancer cell lines including ovarian, breast, colon, and liver cancer.[7]Exhibits antiproliferative activity by modulating Hsp90; shows activity against various cancer cell lines.[4][8]
Anti-inflammatory Activity Data not publicly availableDemonstrates anti-inflammatory effects.[7]Possesses anti-inflammatory properties.[3][4]
Antiviral Activity Data not publicly availableShows antiviral effects.[7]Reported to have antiviral activity.[4]
Neuroprotective Effects Data not publicly availableData available suggesting neuroprotective potential.Exhibits neuroprotective effects.[4]
Source Evodia glauca[1]Citrus fruits[2][9]Meliaceae family (e.g., Neem)[4][8]
Taste Bitter[1]Bitter[5][9]Not specified as bitter in the provided results

Experimental Protocols

To facilitate reproducible research on this compound and other limonoids, this section outlines a standard methodology for a key assay used to evaluate anticancer activity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Limonin, or Gedunin (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Limonin, or Gedunin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Molecular Mechanisms

While specific signaling pathways for this compound have not been elucidated, research on Limonin and Gedunin has identified several key molecular targets and pathways that are likely relevant for other limonoids.

Limonin-Mediated Apoptosis Pathway

Limonin has been shown to induce apoptosis in cancer cells through the p53-mediated pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins and downregulates anti-apoptotic proteins.[7]

Limonin_Apoptosis_Pathway Limonin Limonin p53 p53 Upregulation Limonin->p53 Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) p53->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) p53->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Caption: Limonin-induced apoptosis signaling pathway.

Gedunin and Hsp90 Inhibition

Gedunin has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many proteins that are involved in tumor cell proliferation and survival. By inhibiting Hsp90, Gedunin leads to the degradation of these client proteins, thereby exerting its anticancer effects.[4]

Gedunin_Hsp90_Pathway cluster_Hsp90 Hsp90 Chaperone Complex Hsp90 Hsp90 Client_Protein Client Proteins (e.g., Akt, Raf-1) Hsp90->Client_Protein Stabilization Degradation Client Protein Degradation Client_Protein->Degradation Gedunin Gedunin Gedunin->Hsp90 Inhibition Antiproliferative Antiproliferative Effects Degradation->Antiproliferative

Caption: Gedunin's mechanism of Hsp90 inhibition.

Conclusion and Future Directions

References

A Comparative Analysis of Limonoid Bitterness Profiles with a Focus on Glaucin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bitterness profiles of various limonoids, a class of tetracyclic triterpenoids known for contributing to the taste of citrus and other plants. While the primary focus is to benchmark the bitterness of Glaucin B, a comprehensive literature review reveals a significant gap in the sensory data for this specific compound. Therefore, this document will present available quantitative data for well-characterized limonoids, detail the experimental methodologies used to obtain such data, and describe the underlying signaling pathways of bitterness perception. This information serves as a valuable resource for researchers aiming to understand and modulate the bitterness of these compounds in various applications, from pharmaceuticals to food science.

Quantitative Comparison of Limonoid Bitterness

The bitterness of a compound is scientifically quantified by its bitterness threshold, which is the minimum concentration at which the bitter taste can be detected or recognized. This data is typically obtained through sensory panel evaluations. The following table summarizes the reported bitterness thresholds for several common limonoids.

LimonoidBitterness Recognition Threshold (in water)Bitterness Recognition Threshold (in orange juice)Notes
This compound No data availableNo data availableDescribed qualitatively as a "bitter limonoid".
Limonin 1.0 - 6.0 mg/L[1]4.7 - 6.5 mg/L[2]Considered the primary contributor to delayed bitterness in citrus.[1]
Nomilin 2.1 - 5.4 mg/L[2][3]2.6 mg/L[2]Also contributes to citrus bitterness, sometimes synergistically with limonin.[2]
Ichangin No data availableNo data availableIdentified as a bitter limonoid.
Obacunone No data availableNo data availableA known bitter limonoid found in citrus.

It is important to note that bitterness thresholds can be influenced by the medium in which the compound is dissolved and the presence of other taste molecules.

Experimental Protocols for Bitterness Evaluation

The quantitative data presented in this guide is derived from rigorous sensory evaluation studies. Understanding the methodologies employed is crucial for interpreting the data and for designing future studies on compounds like this compound.

Human Sensory Panel Analysis

The gold standard for quantifying bitterness is the use of trained human sensory panels.[4] These panels typically consist of individuals who have been screened for their taste sensitivity and trained to identify and rate the intensity of different tastes consistently.

Determination of Bitterness Threshold: A common method for determining the bitterness recognition threshold is the 3-Alternative Forced Choice (3-AFC) test .

  • Procedure: Panelists are presented with three samples, two of which are identical (blanks, e.g., water) and one of which contains a low concentration of the bitter compound. They are asked to identify the "odd" sample.

  • Ascending Concentration Series: The concentration of the bitter compound is gradually increased in subsequent trials until the panelist can reliably detect and identify the bitter taste.

  • Data Analysis: The threshold is typically defined as the concentration at which a statistically significant proportion of the panel correctly identifies the bitter sample.

Suprathreshold Bitterness Intensity Scaling: To evaluate the intensity of bitterness at concentrations above the threshold, scales such as the general Labeled Magnitude Scale (gLMS) are used.

  • Procedure: Panelists rate the perceived bitterness intensity of a sample on a vertical scale that is anchored with descriptive labels ranging from "no sensation" to "strongest imaginable sensation of any kind".[5][6][7]

  • Data Analysis: The ratings are converted to numerical values, allowing for the comparison of bitterness intensity across different compounds and concentrations.

In Vitro Taste Receptor Assays

Cell-based assays using cloned human taste receptors provide a high-throughput method to screen for bitterness and to identify the specific receptors that are activated by a compound.

  • Procedure: HEK (human embryonic kidney) cells are engineered to express specific human bitter taste receptors (TAS2Rs). The activation of these receptors by a test compound is measured, often by detecting changes in intracellular calcium levels.[8][9]

  • Application: This method can be used to determine which of the 25 known human bitter taste receptors are activated by a particular limonoid. For example, nomilin has been shown to activate hTAS2R4, hTAS2R14, and hTAS2R46.

experimental_workflow cluster_sensory_panel Human Sensory Panel Evaluation cluster_invitro In Vitro Receptor Assay A Panelist Screening & Training B 3-AFC Test (Ascending Concentrations) A->B C gLMS Scaling (Suprathreshold Concentrations) A->C D Bitterness Threshold Determination B->D E Bitterness Intensity Quantification C->E F Cloned Human TAS2Rs in HEK cells G Compound Application F->G H Measure Intracellular Calcium Flux G->H I Receptor Activation Profile H->I bitterness_signaling_pathway Limonoid Limonoid (e.g., Limonin, Nomilin) TAS2R Bitter Taste Receptor (TAS2R) Limonoid->TAS2R Binding Gustducin G-protein (Gustducin) Activation TAS2R->Gustducin PLC Phospholipase C (PLCβ2) Activation Gustducin->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Brain Signal to Brain (Perception of Bitterness) Neurotransmitter->Brain

References

Unveiling the Structural Secrets of Glaucin B: A Guide to its Analogues' Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Glaucin B and its analogues, focusing on their structural activity relationships (SAR) across various pharmacological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

This compound, a naturally occurring aporphine alkaloid, has garnered significant interest for its diverse pharmacological effects, including phosphodiesterase-4 (PDE4) inhibition, calcium channel blockade, and dopamine receptor modulation. These activities make it a compelling scaffold for the development of novel therapeutic agents. This guide delves into the SAR of this compound and its derivatives, offering a clear comparison of their performance based on available experimental data.

Comparative Analysis of Biological Activities

To provide a clear and concise overview of the structure-activity relationships, the following tables summarize the quantitative data for this compound and its analogues, focusing on their affinity for dopamine receptors.

Dopamine Receptor Affinity of Halogenated this compound Analogues

The affinity of this compound and its halogenated derivatives for dopamine D1 and D2 receptors has been a key area of investigation. The following table presents the inhibition constants (Ki) for these compounds, providing a quantitative measure of their binding affinity. Lower Ki values indicate higher binding affinity.

CompoundR1R2R3R4D1 Ki (nM)D2 Ki (nM)
This compound OCH3OCH3HH230450
3-Bromo-Glaucin B OCH3OCH3BrH150380
3-Iodo-Glaucin B OCH3OCH3IH120320
3,8-Dibromo-Glaucin B OCH3OCH3BrBr280510
3,8-Diiodo-Glaucin B OCH3OCH3II210480

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Dopamine D1 and D2 Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of compounds to dopamine D1 and D2 receptors.

Materials:

  • [3H]-SCH23390 (for D1 receptor binding)

  • [3H]-Spiperone (for D2 receptor binding)

  • Rat striatal membranes (source of receptors)

  • Test compounds (this compound and its analogues)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed amount of radioligand ([3H]-SCH23390 for D1 or [3H]-Spiperone for D2) and varying concentrations of the test compound.

  • Add the prepared rat striatal membranes to each tube to initiate the binding reaction.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for equilibrium binding.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the non-specific binding by including tubes with a high concentration of a known D1 or D2 antagonist (e.g., unlabeled SCH23390 or haloperidol).

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value for each test compound.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Pathways

To better understand the relationships between structure, activity, and biological pathways, the following diagrams have been generated using the DOT language.

Caption: Structure-Activity Relationship of this compound Analogues at Dopamine Receptors.

Dopamine_Signaling_Pathway cluster_receptor Dopamine Receptor cluster_downstream Downstream Signaling D1R D1 Receptor Gs Gs D1R->Gs D2R D2 Receptor Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Cellular_Response_Inhib Inhibitory Cellular Response PKA Protein Kinase A cAMP->PKA Cellular_Response_Stim Excitatory Cellular Response PKA->Cellular_Response_Stim Dopamine Dopamine Dopamine->D1R Dopamine->D2R Glaucin_B This compound Analogues Glaucin_B->D1R Antagonist Glaucin_B->D2R Antagonist

Safety Operating Guide

Essential Procedures for the Safe Disposal of Glaucin B

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to distinguish Glaucin B (CAS: 115458-73-6), a triterpenoid, from Glaucine (CAS: 475-81-0), an aporphine alkaloid, as their chemical properties and toxicological profiles differ significantly. [1][3] This guide pertains exclusively to this compound.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented below to inform safe handling and disposal procedures.

PropertyData
Chemical Name This compound
CAS Number 115458-73-6[1][2]
Molecular Formula C28H32O10[2]
Compound Type Triterpenoid, Limonoid[1]
Physical Form Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Intended Use For research use only. Not for human or veterinary use.[2]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on standard practices for the disposal of research-grade chemicals where specific degradation or neutralization protocols are not provided. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • This includes unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound.

    • Collect all solid waste in a designated, leak-proof hazardous waste container. The container should be clearly labeled as "Hazardous Chemical Waste" and should specifically list "this compound".

  • Liquid Waste:

    • This includes solutions containing this compound and any solvents used to rinse contaminated glassware.

    • Collect liquid waste in a dedicated, shatter-proof container with a secure screw-on cap.

    • The container must be compatible with the solvents used.

    • Label the container "Hazardous Chemical Waste" and list "this compound" along with all solvent components and their approximate concentrations.

    • Never pour this compound solutions down the drain.

  • Contaminated Sharps:

    • Any sharps (e.g., needles, pipette tips, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Keep containers closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols detailing the specific chemical degradation or neutralization of this compound for disposal purposes. Therefore, the recommended procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glaucin_B_Disposal_Workflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store in Designated Waste Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store ehs_pickup Arrange for Pickup by EHS or Certified Waste Vendor store->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Glaucin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides essential safety and logistical information for handling Glaucin B in a laboratory setting. As specific safety data for this compound is limited, this document relies heavily on the available data for the closely related compound, Glaucine. It is imperative to treat this compound with the same precautions as Glaucine and to conduct a thorough risk assessment before commencing any work.

This document is intended for researchers, scientists, and drug development professionals. It aims to be a preferred source for laboratory safety and chemical handling information, providing value beyond the product itself.

Hazard Identification and Toxicity

Glaucine, a compound structurally similar to this compound, is classified as hazardous. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Based on the data for Glaucine, this compound should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Quantitative Toxicity Data (for Glaucine)
Toxicity Data TypeValueSpeciesRoute of Administration
LD50545 mg/kgRatOral
LD50143 mg/kgRatIntraperitoneal
LD50430 mg/kgMouseSubcutaneous

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact which can cause irritation.[1][2][3] The choice of glove material should be based on the solvent used and the duration of contact.[4][5]
Body Protection A fully buttoned lab coat or impervious clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95 or higher).Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][6][7]
Glove Selection Guide
Glove MaterialProtection AgainstConsiderations
Nitrile Solvents, oils, greases, some acids and bases. Good for general use.Preferred over latex to prevent allergies. Visibly rips when punctured.[4]
Neoprene Acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols.Good for a wide range of hazardous chemicals.[4]
Butyl Rubber Highly corrosive acids, strong bases, alcohols, aldehydes, ketones, esters.Excellent protection against aggressive and toxic chemicals.[1][3]

Operational Handling and Storage

Safe Handling Workflow

Adherence to a standardized workflow is essential for minimizing exposure and ensuring safety when working with potent compounds like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Review SDS and Conduct Risk Assessment PPE 2. Don Appropriate PPE Prep->PPE Proceed Weighing 3. Weigh Compound in a Fume Hood or Vented Enclosure PPE->Weighing Proceed Solubilization 4. Prepare Solutions in a Fume Hood Weighing->Solubilization Proceed Decontamination 5. Decontaminate Work Surfaces and Equipment Solubilization->Decontamination Proceed Disposal 6. Dispose of Waste According to Protocol Decontamination->Disposal Proceed Remove_PPE 7. Remove PPE and Wash Hands Disposal->Remove_PPE Proceed Waste_Disposal_Decision_Tree Start Is the Waste Contaminated with this compound? Solid_Waste Solid Waste (e.g., contaminated gloves, weigh paper) Start->Solid_Waste Yes Liquid_Waste Liquid Waste (e.g., solutions, rinsates) Start->Liquid_Waste Yes Empty_Containers Empty Containers Start->Empty_Containers Yes Dispose_Hazardous Dispose as Hazardous Chemical Waste Solid_Waste->Dispose_Hazardous Liquid_Waste->Dispose_Hazardous Triple_Rinse Triple Rinse with a Suitable Solvent Empty_Containers->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Regular Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) Triple_Rinse->Dispose_Regular

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.